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  • Product: N-quinolin-8-ylbutanamide

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Application of N-Quinolin-8-ylbutanamide

Executive Summary Target Molecule: N-Quinolin-8-ylbutanamide (also N-(8-Quinolyl)butyramide) Core Application: Bidentate directing group for transition-metal catalyzed C(sp³)-H and C(sp²)-H functionalization. Primary Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-Quinolin-8-ylbutanamide (also N-(8-Quinolyl)butyramide) Core Application: Bidentate directing group for transition-metal catalyzed C(sp³)-H and C(sp²)-H functionalization. Primary Synthesis Route: Nucleophilic acyl substitution via acid chloride.

This guide details the synthesis of N-quinolin-8-ylbutanamide, a critical substrate in the field of C-H activation. The 8-aminoquinoline (8-AQ) moiety serves as a powerful bidentate directing group, enabling palladium, copper, or nickel catalysts to selectively functionalize distal C-H bonds that are otherwise inert. The protocol below prioritizes the Acyl Chloride Method for its high atom economy, scalability, and operational simplicity.

Retrosynthetic Analysis & Mechanism

The construction of the amide bond is achieved through the acylation of the deactivated aniline derivative, 8-aminoquinoline.

Mechanistic Pathway

The reaction proceeds via a standard nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair on the 8-aminoquinoline nitrogen attacks the carbonyl carbon of butyryl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The chloride ion is eliminated, reforming the carbonyl double bond.

  • Deprotonation: The base (Triethylamine) scavenges the liberated HCl, driving the equilibrium forward and preventing the protonation of the quinoline nitrogen.

ReactionMechanism AQ 8-Aminoquinoline (Nucleophile) Tetra Tetrahedral Intermediate AQ->Tetra Attack ButCl Butyryl Chloride (Electrophile) ButCl->Tetra Product N-Quinolin-8-ylbutanamide Tetra->Product Elimination Salt Et3N·HCl (Byproduct) Tetra->Salt -HCl (scavenged)

Figure 1: Mechanistic flow of the acylation reaction.

Experimental Protocol: Acyl Chloride Route (Standard)

This protocol is optimized for a 10 mmol scale . It uses Dichloromethane (DCM) as the solvent due to the excellent solubility of both reactants and the product.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (10 mmol)Role
8-Aminoquinoline 144.171.01.44 gSubstrate (Nucleophile)
Butyryl Chloride 106.551.21.28 g (~1.25 mL)Acylating Agent
Triethylamine (Et₃N) 101.191.51.52 g (~2.10 mL)Base (HCl Scavenger)
DCM (CH₂Cl₂) 84.93-40 mL (0.25 M)Solvent
Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cap with a rubber septum and flush with Nitrogen or Argon for 5 minutes.

  • Add 8-Aminoquinoline (1.44 g, 10 mmol) and anhydrous DCM (30 mL) .

  • Add Triethylamine (2.10 mL, 15 mmol) via syringe.

  • Cool the dark solution to 0 °C using an ice-water bath.

Step 2: Addition

  • Dilute Butyryl Chloride (1.25 mL, 12 mmol) in DCM (10 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the RBF over 10–15 minutes.

    • Note: The reaction is exothermic. Dropwise addition prevents overheating and side reactions.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (25 °C) .

  • Stir for 4–12 hours . Monitor by TLC (Hexane/EtOAc 4:1). The starting material (8-AQ) is fluorescent; the product is usually less so or distinct.

Step 3: Workup

  • Quench the reaction by adding saturated NaHCO₃ (30 mL) . Stir vigorously for 10 minutes.

  • Transfer to a separatory funnel. Separate the organic layer.[1][2]

  • Extract the aqueous layer with DCM (2 x 20 mL) .

  • Critical Wash: Wash the combined organic layers with 1M HCl (20 mL) .

    • Reasoning: This removes unreacted 8-aminoquinoline (which becomes protonated and water-soluble) and excess Et₃N.

  • Wash with Brine (20 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification

  • Crude Appearance: Usually a beige or light brown solid/oil.

  • Method A (Recrystallization): Dissolve in minimum hot Ethanol, then add Hexanes until turbid. Cool to 4 °C.

  • Method B (Flash Column Chromatography): Silica gel; Eluent gradient Hexanes:Ethyl Acetate (90:10 → 70:30) .

  • Yield Expectation: 85–95%.

Workflow Start Start: Dry RBF, N2 atm Mix Dissolve 8-AQ + Et3N in DCM Cool to 0°C Start->Mix Add Add Butyryl Chloride (Dropwise) Control Exotherm Mix->Add React Stir at RT (4-12h) Monitor TLC Add->React Quench Quench with Sat. NaHCO3 React->Quench Wash Wash with 1M HCl (Removes unreacted 8-AQ) Quench->Wash Purify Column Chromatography (Hex/EtOAc) or Recryst. Wash->Purify

Figure 2: Operational workflow for the synthesis.[1]

Analytical Characterization

Verify the structure using NMR.[3] The quinoline ring protons provide a distinct signature.

  • ¹H NMR (400 MHz, CDCl₃):

    • Amide NH: δ ~9.80 ppm (broad singlet).

    • Quinoline C2-H: δ ~8.80 ppm (dd, J = 4.2, 1.6 Hz).

    • Quinoline C4-H: δ ~8.15 ppm (dd).

    • Quinoline C5/6/7-H: Multiplets in the 7.40 – 7.60 ppm range.

    • Butyryl α-CH₂: δ ~2.55 ppm (t, J = 7.5 Hz, 2H).

    • Butyryl β-CH₂: δ ~1.80 ppm (sextet, J = 7.5 Hz, 2H).

    • Butyryl γ-CH₃: δ ~1.05 ppm (t, J = 7.5 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl (C=O): ~172 ppm.[4]

    • Quinoline Carbons: ~148 (C2), 138 (C4), 136, 134, 128, 127, 121, 116 ppm.

    • Aliphatic Carbons: ~40 (α-C), 19 (β-C), 13 (γ-C) ppm.

Alternative Route: Coupling Agents

Use this if Butyryl Chloride is unavailable or if using a sensitive carboxylic acid derivative.

  • Dissolve Butyric Acid (1.0 equiv) and 8-Aminoquinoline (1.0 equiv) in DMF or DCM.

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv) .

  • Stir at RT for 12–24 hours.

  • Note: This method often requires more rigorous purification to remove urea byproducts from the coupling agent.

Strategic Application: C-H Activation

The N-quinolin-8-ylbutanamide molecule is not the end product; it is a substrate . The quinoline nitrogen (N_quin) and the amide nitrogen (N_amide) coordinate to a metal center (Pd, Cu, Ni, Co) to form a stable 5-membered metallacycle.

Key Transformation:

  • Reaction: Palladium-catalyzed C(sp³)-H arylation at the β-position (the methyl group of the butyryl chain) or γ-position.

  • Mechanism: The directing group brings the catalyst into proximity with the C-H bond, lowering the activation energy for C-H cleavage.

Coordination cluster_ligand Bidentate Coordination Metal M N_amide N N_amide->Metal N_quin N N_quin->Metal

Figure 3: Bidentate coordination mode of the 8-aminoquinoline directing group.[5]

Safety & Troubleshooting

Hazard / IssueMitigation Strategy
8-Aminoquinoline Toxicity 8-AQ is toxic and a potential mutagen. Handle only in a fume hood with double gloves.
Acid Chloride Hydrolysis Butyryl chloride releases HCl gas upon contact with moisture. Keep bottles tightly sealed and use dry solvents.
Low Yield Ensure the 8-AQ is fully dissolved before adding the acid chloride. If the product is an oil, dry thoroughly under high vacuum to remove trapped solvent.
Purification Difficulty If the product co-elutes with 8-AQ, wash the organic layer again with 1M HCl. The amine (8-AQ) will move to the aqueous phase; the amide (product) will stay in the organic phase.

References

  • General Synthesis of 8-AQ Amides

    • Kim, J., et al. (2009).[2][6] Synthesis and crystal structure of 8-(2-quinolinecarboxamido)quinoline.

  • C-H Activation Context (Daugulis Chemistry)

    • Shabashov, D., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds.

  • Physical Properties (Analogues)

    • PubChem Compound Summary for N-quinolin-8-ylbenzamide. [7]

Sources

Exploratory

Beyond the Directing Group: N-quinolin-8-ylbutanamide as a Scaffold for Functionalization and Pharmacological Discovery

Executive Summary N-quinolin-8-ylbutanamide represents a unique intersection between high-utility synthetic methodology and bioactive pharmacophore design. To the synthetic chemist, it is the quintessential substrate for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-quinolin-8-ylbutanamide represents a unique intersection between high-utility synthetic methodology and bioactive pharmacophore design. To the synthetic chemist, it is the quintessential substrate for bidentate-directed C(sp³)-H activation (the "Daugulis Amide"), allowing rapid, site-selective functionalization of unactivated aliphatic chains. To the medicinal chemist, the 8-aminoquinoline (8-AQ) core is a privileged structure found in antimalarials, HDAC inhibitors, and metalloenzyme modulators.

This technical guide bridges these two worlds. It details how to utilize the N-quinolin-8-yl moiety as a "molecular handle" to construct complex libraries, and subsequently evaluates its potential as a standalone pharmacophore in oncology and epigenetics.

Module 1: Chemical Architecture & The Synthetic Engine

The primary value of N-quinolin-8-ylbutanamide in drug development is its ability to facilitate Late-Stage Functionalization (LSF) . The 8-aminoquinoline moiety acts as a bidentate directing group (DG), coordinating with transition metals (Pd, Co, Cu) to form a rigid metallacycle. This geometry forces the metal center into proximity with the


-C-H bonds of the butanamide chain, enabling reactions that are otherwise impossible.
The Mechanism of Directed C-H Activation

The efficiency of this scaffold relies on the formation of a stable 5,6-membered metallacycle intermediate.

CH_Activation_Mechanism cluster_chelation The 'Daugulis' Effect Substrate N-quinolin-8-ylbutanamide Coordination Bidentate Coordination (N,O-Chelation) Substrate->Coordination + Metal Catalyst (Pd(OAc)2) Metallacycle Metallacycle Intermediate (Pd/Co insertion) Coordination->Metallacycle Ligand Exchange Activation C(sp3)-H Activation (Gamma-position) Metallacycle->Activation CMD Pathway Product Functionalized Derivative (Arylated/Alkylated) Activation->Product Reductive Elimination

Figure 1: Mechanistic workflow of bidentate-directed C-H activation. The quinoline nitrogen and amide oxygen coordinate to the metal, directing it to the gamma-carbon of the butyryl chain.

Protocol: Synthesis of the Parent Scaffold

Before functionalization, the directing group must be installed. This protocol ensures high yield and purity, critical for subsequent catalytic steps.

Reagents:

  • Butyryl chloride (1.1 equiv)[1]

  • 8-Aminoquinoline (1.0 equiv)[2]

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    . Add 8-Aminoquinoline (1.44 g, 10 mmol) and anhydrous DCM (50 mL).
    
  • Base Addition: Cool the solution to 0°C in an ice bath. Add TEA (1.67 mL, 12 mmol) dropwise via syringe.

  • Acylation: Add Butyryl chloride (1.14 mL, 11 mmol) dropwise over 15 minutes. The solution will turn cloudy as triethylamine hydrochloride precipitates.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
     (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted quinoline), then brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH or purify via flash chromatography (SiO2, 10-20% EtOAc in Hexanes).
    
    • Target Yield: >85%

    • Appearance: Off-white to pale yellow solid.

Module 2: Late-Stage Functionalization (Library Generation)

For drug developers, the "butanamide" chain is not the final drug; it is a template. Using the protocol below, you can install aryl, alkyl, or heteroaryl groups at the


-position (C4), creating novel IP space.
Protocol: Pd-Catalyzed -Arylation

This reaction couples the aliphatic chain to an aryl iodide, a common method to increase lipophilicity and potency in drug candidates.

Reaction Setup:

Component Equivalents Role
Substrate 1.0 N-quinolin-8-ylbutanamide
Aryl Iodide 2.0 - 3.0 Coupling Partner (Ar-I)

| Catalyst | 10 mol% |


 |
| Base  | 2.0 | 

(Silver acts as oxidant/base) | | Solvent | 0.2 M | t-Amyl Alcohol or Toluene |

Procedure:

  • Charge: In a screw-cap vial, combine substrate (0.2 mmol), Aryl Iodide (0.6 mmol),

    
     (4.5 mg), and 
    
    
    
    (110 mg).
  • Solvent: Add solvent (1.0 mL) and seal the vial.[2]

  • Heat: Stir at 110°C for 12–18 hours.

  • Filter: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove silver salts.

  • Isolate: Concentrate and purify via column chromatography.

Note on Causality: Silver carbonate is essential here; it regenerates the Pd(II) species from Pd(0), closing the catalytic cycle. Without it, the reaction stalls.

Module 3: Pharmacological Frontiers

Once the library is synthesized, the N-quinolin-8-ylbutanamide derivatives possess inherent biological activities. The scaffold acts as a Zinc Binding Group (ZBG) mimic and an Intercalator .

Histone Deacetylase (HDAC) Inhibition

The structural homology between N-quinolin-8-ylbutanamide derivatives and Vorinostat (SAHA) is significant.

  • SAHA: Cap group – Linker – Hydroxamic Acid (ZBG).

  • Quinoline Derivative: Quinoline (Cap/ZBG) – Linker – Amide.

Recent studies indicate that 8-substituted quinolines can inhibit HDAC8 specifically. The quinoline nitrogen and the amide oxygen can chelate the Zinc ion in the HDAC active site, albeit with different kinetics than hydroxamic acids.

Data Summary: HDAC Inhibitory Potential

Compound Class Target Isoform IC50 Range Mechanism
Hydroxamic Acids (Ref) Pan-HDAC nM range Strong Zn2+ chelation

| 8-AQ Butanamides | HDAC8 Selective | Low


M  | Steric fit + Bidentate chelation  |
| Ortho-Aryl Derivatives | HDAC1/2 | Mid 

M | Hydrophobic tunnel occupation |
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the pharmacophoric regions of the molecule for medicinal chemistry optimization.

SAR_Map Core N-quinolin-8-ylbutanamide Scaffold Quinoline 8-Aminoquinoline Core (Region A) Core->Quinoline Amide Amide Linker (Region B) Core->Amide Chain Butanamide Chain (Region C) Core->Chain Act_A 1. DNA Intercalation 2. Metal Chelation (Zn, Fe) 3. NF-kB Inhibition Quinoline->Act_A Act_B 1. H-Bond Donor/Acceptor 2. Directing Group for Synthesis Amide->Act_B Act_C 1. Hydrophobic Pocket Filling 2. HDAC Surface Recognition 3. Site of Diversification (C-H Act) Chain->Act_C

Figure 2: SAR Deconstruction. Region A drives potency via metal binding; Region C drives selectivity via steric fitting.

Module 4: Removal of the Directing Group (Optional)

If the 8-aminoquinoline moiety causes toxicity (due to non-specific iron chelation) or poor solubility, it must be removed after the library synthesis to reveal the free carboxylic acid or primary amide.

Protocol: Oxidative Deprotection (Ceric Ammonium Nitrate - CAN)

  • Dissolve the functionalized N-quinolin-8-yl amide in MeCN:H2O (3:1).

  • Add Ceric Ammonium Nitrate (3.0 equiv) at 0°C.

  • Stir for 2 hours. The reaction cleaves the C-N bond, releasing the free carboxylic acid and nitro-quinoline byproducts.

  • This yields a

    
    -functionalized butyric acid , which can be re-coupled to a different pharmacophore if desired.
    

References

  • Shabashov, D., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds. Journal of the American Chemical Society.

  • Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity.[3] Bioorganic & Medicinal Chemistry Letters.

  • Tong, Y., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry.

  • He, G., et al. (2017). The 8-Aminoquinoline Directing Group in Transition Metal-Catalyzed C–H Functionalization of Organic Molecules. Chemical Reviews.

  • PubChem Compound Summary. 2-ethyl-2,3-dimethyl-N-quinolin-8-ylbutanamide.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Preclinical Evaluation of N-quinolin-8-ylbutanamide in Oncology Animal Models

Introduction: A Strategic Approach to a Novel Investigational Agent The discovery and development of novel small molecule inhibitors remain a cornerstone of modern oncology research.[1] N-quinolin-8-ylbutanamide represen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to a Novel Investigational Agent

The discovery and development of novel small molecule inhibitors remain a cornerstone of modern oncology research.[1] N-quinolin-8-ylbutanamide represents a new chemical entity with a quinoline scaffold, a privileged structure in medicinal chemistry known for its presence in various anticancer agents.[2][3] Specifically, quinoline-based structures have shown promise as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the repair of DNA single-strand breaks.[4][5]

PARP inhibitors exploit the concept of synthetic lethality.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death.[6][7] This targeted approach has led to the approval of several PARP inhibitors for cancers of the breast, ovary, and pancreas.[4][8]

Given the structural alerts within N-quinolin-8-ylbutanamide, this guide is built upon the scientifically-grounded hypothesis that it functions as a novel PARP-1 inhibitor. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of N-quinolin-8-ylbutanamide, detailing the rationale for model selection, study design, and step-by-step protocols for efficacy and pharmacodynamic assessment.

Part 1: Preclinical Strategy and Rationale for Model Selection

The transition from promising in vitro data to a robust in vivo experimental plan is a critical juncture in drug development.[9][10] The primary objective is to design studies that can reliably predict clinical potential. This requires careful selection of an animal model that is both biologically relevant and operationally feasible.

The Rationale for Cell Line-Derived Xenograft (CDX) Models

For initial efficacy testing of a targeted agent like a putative PARP inhibitor, the Cell Line-Derived Xenograft (CDX) model is the industry standard.[11][12] CDX models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[13] This approach offers several distinct advantages for this specific application:

  • Genetic Homogeneity: Using a well-characterized cell line ensures a consistent genetic background, reducing variability and allowing for clear interpretation of the compound's effect on its intended target.

  • Target Validation: A cell line with a known DNA repair deficiency (e.g., BRCA1 mutation) provides the perfect context to test the synthetic lethality hypothesis.

  • Operational Efficiency: CDX models are established relatively quickly, have predictable growth rates, and are cost-effective, making them ideal for initial large-scale screening and dose-finding studies.[14]

While Patient-Derived Xenograft (PDX) models, which use tumor fragments directly from patients, can better reflect human tumor complexity, they are typically employed in later-stage preclinical development due to higher costs and variability.[15][16]

Selecting the Optimal Cell Line and Animal Strain

Cell Line: The choice of cell line is paramount. To test a PARP inhibitor, a cell line with a documented defect in the homologous recombination DNA repair pathway is required. The MDA-MB-436 human breast cancer cell line is an excellent candidate as it harbors a BRCA1 mutation, rendering it highly sensitive to PARP inhibition.[17]

Animal Strain: To prevent the rejection of human-derived cancer cells, immunodeficient mouse strains are necessary.[11] The NU/NU (athymic nude) mouse is a widely used and appropriate strain for subcutaneous CDX models.[18] These mice lack a thymus, resulting in a deficient T-cell immune system, which allows for the engraftment and growth of human tumor cells.

All animal procedures must adhere to ethical guidelines, such as those outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, to ensure data quality and animal welfare.[19][20][21]

Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Before initiating a large-scale efficacy study, it is crucial to understand the compound's behavior in vivo. PK/PD studies answer two fundamental questions: "Does the drug reach the tumor at sufficient concentrations?" (Pharmacokinetics) and "Does the drug engage its target and elicit a biological response?" (Pharmacodynamics).[6][8]

Pharmacokinetic (PK) Study Design

The goal of the initial PK study is to determine key parameters such as half-life (t½), maximum concentration (Cmax), and overall exposure (AUC) after a single dose. This information is vital for designing an effective dosing regimen for the efficacy study.[22][23]

Protocol for a Pilot PK Study:

  • Animal Allocation: Use 18 healthy, non-tumor-bearing NU/NU mice (female, 6-8 weeks old).

  • Compound Formulation: Prepare N-quinolin-8-ylbutanamide in a suitable vehicle. A common starting formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 50% Saline.[24] The final formulation must be sterile and non-toxic at the administered volume.

  • Dosing: Administer a single dose of N-quinolin-8-ylbutanamide via intraperitoneal (IP) injection. A typical starting dose might be 25 mg/kg.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from 3 mice per time point via cardiac puncture under terminal anesthesia.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of N-quinolin-8-ylbutanamide using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software.[25]

Pharmacodynamic (PD) Study Design

The PD study confirms that N-quinolin-8-ylbutanamide inhibits its target, PARP-1, within the tumor tissue. The most direct way to measure this is by assessing the levels of poly(ADP-ribose) (PAR), the product of PARP activity.[26]

Protocol for a Pilot PD Study:

  • Model Establishment: Implant MDA-MB-436 cells subcutaneously into NU/NU mice. Allow tumors to grow to an average volume of 200-300 mm³.

  • Dosing: Administer a single dose of N-quinolin-8-ylbutanamide (e.g., 25 mg/kg, IP) and a vehicle control to separate groups of mice (n=3 per group).

  • Tumor Harvesting: At a time point determined by the PK study to correspond with high drug exposure (e.g., 4 hours post-dose), euthanize the mice and excise the tumors.

  • Tissue Processing: Immediately snap-freeze the tumor tissue in liquid nitrogen.

  • Western Blot Analysis: Prepare protein lysates from the tumor tissue and perform a Western blot to detect the levels of PAR.[26][27] A significant reduction in the PAR signal in the treated group compared to the vehicle group indicates successful target engagement.

Part 3: Anti-Tumor Efficacy Study Protocol

This protocol details a definitive study to evaluate the anti-tumor activity of N-quinolin-8-ylbutanamide in the MDA-MB-436 CDX model.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment cluster_endpoint Phase 4: Endpoint Analysis acclimate Animal Acclimation (1 week) implant Subcutaneous Implantation (5x10^6 cells/mouse) acclimate->implant cell_culture MDA-MB-436 Cell Culture & Expansion cell_culture->implant monitor_growth Tumor Growth Monitoring (to ~150 mm³) implant->monitor_growth randomize Randomization into Treatment Groups monitor_growth->randomize dosing Daily Dosing (Vehicle, Test Compound, Positive Control) randomize->dosing monitor_efficacy Bi-weekly Monitoring (Tumor Volume, Body Weight) dosing->monitor_efficacy endpoint Study Termination (Tumor >2000 mm³ or Pre-defined Endpoint) monitor_efficacy->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Histology & Molecular Analysis necropsy->analysis

Caption: Workflow for an in vivo anti-tumor efficacy study.

Step-by-Step Protocol
  • Animal Handling and Acclimation:

    • Procure 40 female NU/NU mice, 6-8 weeks old.

    • Acclimate animals for at least one week under standard housing conditions (12h light/dark cycle, ad libitum access to food and water). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Culture MDA-MB-436 cells under standard conditions. Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (n=10 mice/group) to ensure a similar average tumor volume across all groups.

  • Treatment Groups and Dosing:

    • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) daily via IP injection.

    • Group 2 (N-quinolin-8-ylbutanamide): Administer the test compound at a pre-determined dose (e.g., 25 mg/kg, based on PK/PD and tolerability studies) daily via IP injection.

    • Group 3 (Positive Control): Administer a known PARP inhibitor, such as Olaparib (e.g., 50 mg/kg), daily via oral gavage. This group validates the model's sensitivity to PARP inhibition.

  • Efficacy Monitoring and Study Endpoints:

    • Measure tumor volume and body weight twice weekly. Body weight is a key indicator of treatment-related toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • Define study termination criteria:

      • Tumor volume reaches 2000 mm³.

      • Significant body weight loss (>20%).

      • Signs of ulceration or morbidity.

      • A pre-defined study duration (e.g., 28 days).

Part 4: Endpoint Analysis and Data Interpretation

Upon study termination, a thorough analysis of the collected tissues provides mechanistic insights that complement the efficacy data.

Tissue Collection and Processing
  • At the endpoint, euthanize mice according to IACUC guidelines.

  • Excise the entire tumor.

  • Divide the tumor into two sections:

    • One half to be fixed in 10% neutral buffered formalin for 24 hours for histological analysis.

    • The other half to be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.

Histological Analysis

Histology provides a microscopic view of the tumor's structure and cellular response to treatment.[28][29][30]

  • Procedure: Formalin-fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Analysis: A pathologist examines the slides for features such as tumor cell morphology, mitotic rate, and the extent of necrosis (cell death).[29] Increased necrosis in the treated groups compared to the vehicle control is an indicator of anti-tumor activity.

Molecular Analysis (Western Blot)

This confirms target engagement at the end of the study.

  • Procedure: Prepare protein lysates from the frozen tumor samples. Perform Western blotting as described in the PD study protocol.[26][31]

  • Target Proteins:

    • PAR: To confirm sustained PARP inhibition.

    • Cleaved Caspase-3: A key marker of apoptosis (programmed cell death). An increase indicates the drug is inducing apoptosis.

    • γH2AX: A marker for DNA double-strand breaks. An increase is expected as PARP inhibition leads to the accumulation of this type of DNA damage.[26]

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation.

Table 1: Summary of Efficacy and Pharmacodynamic Endpoints

GroupTreatmentMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)Terminal PAR Levels (Relative to Vehicle)Terminal Cleaved Caspase-3 (Relative to Vehicle)
1Vehicle Control1850 ± 250-+5.2%1.01.0
2N-quinolin-8-ylbutanamide (25 mg/kg)650 ± 18064.9%-2.1%0.253.5
3Olaparib (50 mg/kg)580 ± 15068.6%-1.5%0.204.1

Data are presented as mean ± SEM and are hypothetical.

Interpretation: The hypothetical data in Table 1 would suggest that N-quinolin-8-ylbutanamide significantly inhibits tumor growth to a degree comparable with the positive control, Olaparib. The minimal body weight change suggests good tolerability. The molecular data strongly support the mechanism of action: a marked decrease in PAR levels confirms target inhibition, while the increase in cleaved caspase-3 indicates that this inhibition leads to apoptosis.

Mechanism of Action Diagram

G cluster_pathway DNA Single-Strand Break Repair cluster_inhibition Inhibition by N-quinolin-8-ylbutanamide SSB DNA Single-Strand Break (SSB) PARP PARP-1 Enzyme SSB->PARP detects DSB Replication Fork Collapse -> DNA Double-Strand Break (DSB) SSB->DSB (if unrepaired) PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR synthesizes PARP->DSB leads to Repair_Complex Recruitment of Repair Proteins PAR->Repair_Complex recruits SSB_Repair SSB Repaired Repair_Complex->SSB_Repair Compound N-quinolin-8-ylbutanamide Compound->PARP inhibits Apoptosis Cell Death (Apoptosis) DSB->Apoptosis (in BRCA-deficient cells)

Caption: Hypothesized mechanism of action for N-quinolin-8-ylbutanamide.

References

  • Chen, A., et al. (2018). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity. National Center for Biotechnology Information. Available at: [Link]

  • Kim, S. H., et al. (2011). N-(Quinolin-8-yl)quinoline-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Dolengovski, E. L., et al. (2023). Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. ResearchGate. Available at: [Link]

  • Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. YouTube. Available at: [Link]

  • Hatton, C., & Kelan, J. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • Pineda, J. M., et al. (2018). Testing PARP Inhibitors Using a Murine Xenograft Model. PubMed. Available at: [Link]

  • Tan, P. H. (2022). Histology: The gold standard for diagnosis?. National Center for Biotechnology Information. Available at: [Link]

  • van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. National Center for Biotechnology Information. Available at: [Link]

  • Creative Animodel. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Creative Animodel Blog. Available at: [Link]

  • Kaelin, W. G. Jr. (2017). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. National Center for Biotechnology Information. Available at: [Link]

  • StudySmarter. (2024). Tumor Histology: Definition & Techniques. StudySmarter. Available at: [Link]

  • Sane, R., & Tanneeru, K. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. Available at: [Link]

  • NC3Rs. (n.d.). The ARRIVE guidelines 2.0. NC3Rs. Available at: [Link]

  • Abdel-Mohsen, H. T., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed. Available at: [Link]

  • ResearchGate. (2016). Western blot evaluation of PARP activity and DNA damage in post-treatment tumor tissues. ResearchGate. Available at: [Link]

  • Cancer Therapy Advisor. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Cancer Therapy Advisor. Available at: [Link]

  • van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. National Center for Biotechnology Information. Available at: [Link]

  • van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate. Available at: [Link]

  • Pathuri, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]

  • Dittmann, K., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cell Line-Derived Xenograft (CDX) Model Studies in Rats. Charles River. Available at: [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. National Center for Biotechnology Information. Available at: [Link]

  • Berezovskyi, Y. (2025). Tumor histology – modern methods and significance. Medical Channel. Available at: [Link]

  • Weintraub, A. (2020). KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. Fierce Biotech. Available at: [Link]

  • Soetomo, S. A., et al. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. PLOS One. Available at: [Link]

  • Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Available at: [Link]

  • Ferraris, D., et al. (2009). Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. PubMed. Available at: [Link]

  • Hsieh, H.-P., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot?. ResearchGate. Available at: [Link]

  • Loram, L. C. (1940). The Histological Analysis of Tumours a Critical Review. The American Journal of Cancer. Available at: [Link]

  • Li, Y., et al. (2022). Patient-derived cell line, xenograft and organoid models in lung cancer therapy. National Center for Biotechnology Information. Available at: [Link]

  • Lee, J.-M., et al. (2019). Sequence-Specific Pharmacokinetic and Pharmacodynamic Phase I/Ib Study of Olaparib Tablets and Carboplatin in Women's Cancer. AACR Journals. Available at: [Link]

  • ResearchGate. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. Available at: [Link]

  • Rottenberg, S., et al. (2008). Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer. National Center for Biotechnology Information. Available at: [Link]

  • UK NEQAS for Molecular Genetics. (2020). GenQA 2017 Tissue-i Tumour Histopathology Assessment (Pilot 3 Lung Cancer) Results 1. YouTube. Available at: [Link]

  • Christie, A., & Moss, S. (2022). Why form & formulation should be embedded in early drug discovery. Drug Discovery World. Available at: [Link]

  • The Ahmed Lab. (2020). Western Blot Protocol Overview. YouTube. Available at: [Link]

  • LIDE Biotech. (n.d.). Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research. LIDE Biotech. Available at: [Link]

  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]

  • EQUATOR Network. (2023). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. EQUATOR Network. Available at: [Link]

  • Tigue, N., & Tadi, P. (2025). Western Blot: Principles, Procedures, and Clinical Applications. National Center for Biotechnology Information. Available at: [Link]

  • Mocan, A., et al. (2022). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. MDPI. Available at: [Link]

  • Medicilon. (2024). Cell Line Derived Xenograft (CDX) Models for Preclinical Research. YouTube. Available at: [Link]

  • NC3Rs. (n.d.). The ARRIVE guidelines 2.0. NC3Rs. Available at: [Link]

  • EUPRIM-NET. (n.d.). The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. Available at: [Link]

Sources

Application

using N-quinolin-8-ylbutanamide as a fluorescent stain

Application Note: High-Fidelity Intracellular Zinc Imaging using N-quinolin-8-ylbutanamide Executive Summary N-quinolin-8-ylbutanamide (referred to herein as ZQ-BA ) is a fluorogenic small-molecule chemosensor derived fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Intracellular Zinc Imaging using N-quinolin-8-ylbutanamide

Executive Summary

N-quinolin-8-ylbutanamide (referred to herein as ZQ-BA ) is a fluorogenic small-molecule chemosensor derived from the 8-aminoquinoline scaffold. Unlike traditional sulfonamide-based zinc stains (e.g., TSQ), the butanamide linker in ZQ-BA offers a distinct coordination geometry and lipophilic profile, optimized for the detection of labile intracellular zinc pools (Zn²⁺) .

This guide details the physicochemical basis, staining protocols, and validation workflows for using ZQ-BA in live-cell fluorescence microscopy. It is designed for researchers investigating zinc homeostasis, metalloneurochemistry, and oxidative stress responses.

Technical Background & Mechanism

Physicochemical Properties
  • Chemical Structure: An 8-aminoquinoline moiety linked to a butyl chain via an amide bond.[1]

  • Molecular Formula: C₁₃H₁₄N₂O

  • Solubility: Low in water; soluble in DMSO, Methanol, and Acetonitrile.

  • Membrane Permeability: High. The C4-alkyl (butyl) chain enhances lipophilicity, facilitating rapid passive diffusion across the plasma membrane.

Mechanism of Action: The "Turn-On" Switch

ZQ-BA functions as a "turn-on" sensor based on the inhibition of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) .

  • Apo-State (Unbound): In the absence of Zn²⁺, the lone pair electrons on the amide nitrogen and the quinoline nitrogen quench the fluorophore via PET. The molecule is virtually non-fluorescent.

  • Bound-State (Zn²⁺-Complex): Upon coordination with Zn²⁺, the nitrogen lone pairs are engaged in binding. This blocks the PET pathway and rigidifies the molecule, triggering a strong fluorescence emission (CHEF effect).

Selectivity: The N-N-O binding pocket is highly selective for Zn²⁺ over abundant cations like Ca²⁺ and Mg²⁺ due to the specific coordination geometry required by the 8-aminoquinoline-amide motif.

G cluster_0 Quenching Mechanism Apo Apo-ZQ-BA (Free Ligand) Complex [Zn(ZQ-BA)]²⁺ Complex Apo->Complex + Binding Zn Labile Zn²⁺ Zn->Complex Coordination Fluorescence Blue/Green Fluorescence Emission (λem ~490-510nm) Complex->Fluorescence PET Inhibition & CHEF

Figure 1: Mechanism of Fluorescence Activation. The probe transitions from a quenched state to a highly fluorescent state upon zinc chelation.

Experimental Protocols

Materials & Reagents
ReagentSpecificationStorage
ZQ-BA Solid >98% Purity (HPLC)-20°C, Desiccated, Dark
DMSO Anhydrous, Cell Culture GradeRT
TPEN High-affinity Zn²⁺ chelator (Control)-20°C
ZnCl₂ / ZnSO₄ Zinc source (Positive Control)RT
Live Cell Imaging Buffer HBSS or Tyrode’s (Phenol Red-free)4°C
Stock Solution Preparation
  • Concentration: 10 mM (Stock)

  • Solvent: DMSO

  • Procedure:

    • Dissolve 1 mg of N-quinolin-8-ylbutanamide (MW ≈ 214.26 g/mol ) in 466 µL of anhydrous DMSO.

    • Vortex vigorously until fully dissolved.

    • Aliquot into light-protective tubes (20 µL each) to avoid freeze-thaw cycles.

    • Store at -20°C for up to 3 months.

Live Cell Staining Protocol

Critical Note: Do not use serum (FBS) during the staining step, as albumin binds zinc and the probe, altering kinetics.

  • Cell Preparation: Culture cells (e.g., HeLa, HEK293, Neurons) on glass-bottom dishes to 70-80% confluency.

  • Wash: Aspirate media and wash cells 2x with pre-warmed (37°C) Imaging Buffer (HBSS).

  • Staining Solution: Dilute the 10 mM DMSO stock to a working concentration of 10–20 µM in Imaging Buffer.

    • Optimization: Start at 10 µM. If signal is weak, increase to 20 µM. Avoid >50 µM to prevent precipitation.

  • Incubation: Incubate cells for 20–30 minutes at 37°C in the dark.

  • Wash (Critical): Wash cells 3x with Imaging Buffer to remove excess extracellular probe.

  • Imaging: Transfer immediately to the microscope stage. Image in the presence of Imaging Buffer.

Imaging Parameters
  • Microscope: Confocal or Epifluorescence.

  • Excitation: UV or near-UV laser (340 nm – 360 nm).

  • Emission: Bandpass filter centered at 490–510 nm (Blue-Green).

  • Detector Gain: Adjust using a positive control (Zn-treated cells) to avoid saturation.

Validation & Controls (The "Self-Validating" System)

To ensure the signal observed is truly intracellular zinc, you must perform the following reversible binding checks.

Control A: Signal Ablation (Negative Control)
  • After imaging the basal signal, add TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) to a final concentration of 50 µM directly to the dish.

  • Expected Result: Fluorescence should decrease significantly within 5-10 minutes as TPEN strips Zn²⁺ from the ZQ-BA complex.

Control B: Signal Saturation (Positive Control)
  • Add Zn²⁺ / Pyrithione (10 µM ZnCl₂ + 5 µM Pyrithione) to the media.

  • Expected Result: Rapid increase in intracellular fluorescence as zinc is ionophored into the cell.

Workflow cluster_validation Validation Steps Start Adherent Cells (70% Confluency) Wash1 Wash 2x (HBSS, No Serum) Start->Wash1 Stain Incubate ZQ-BA (10-20µM, 20 min, 37°C) Wash1->Stain Wash2 Wash 3x (Remove Extracellular Probe) Stain->Wash2 Image Acquire Baseline Image (Ex: 360nm / Em: 500nm) Wash2->Image TPEN Add TPEN (50µM) (Chelation) Image->TPEN Verify Specificity ZnPyr Add Zn/Pyrithione (Saturation) Image->ZnPyr Verify Responsiveness

Figure 2: Experimental Workflow for Staining and Validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Extracellular probe aggregationIncrease wash steps (3x-5x) or reduce loading concentration to 5 µM.
No Signal Low intracellular Zn²⁺ or probe precipitationVerify probe solubility in DMSO. Use Zn/Pyrithione positive control to confirm probe activity.
Punctate Staining Lysosomal sequestrationThe butyl chain increases lipophilicity; if lysosomal trapping occurs, reduce incubation time to <15 mins.
Photobleaching High UV intensityReduce laser power to <5% or use pulsed excitation.

References

  • Jiang, P. & Guo, Z. (2004). Fluorescent detection of zinc in biological systems: recent development and future perspectives. Coordination Chemistry Reviews, 248(21-24), 205-229. Link

  • Meeusen, J. W., et al. (2011). Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution. Inorganic Chemistry, 50(16), 7563–7573. Link

  • Hancu, G., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311.[2] Link

  • PubChem Compound Summary. (2025). 2-ethyl-2-methyl-N-(quinolin-8-yl)butanamide (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Kim, H., et al. (2014).[3] A highly selective quinoline-based fluorescent sensor for Zn(II).[2][3][4][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 883-887. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-quinolin-8-ylbutanamide Solubility

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of N-quinolin-8-ylbutanamide Solubility for Biological Assays Welcome to the technical support re...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of N-quinolin-8-ylbutanamide Solubility for Biological Assays

Welcome to the technical support repository for N-quinolin-8-ylbutanamide . This guide addresses the physicochemical challenges inherent to 8-aminoquinoline derivatives. Due to the planar, lipophilic nature of the quinoline scaffold combined with the alkyl butanamide chain, this compound exhibits significant hydrophobicity (LogP ~2.5–3.5 estimated), often leading to precipitation in aqueous buffers (pH 7.4) and inconsistent biological data.[1][2]

This guide provides field-proven protocols to stabilize this compound in solution, ensuring your experimental data reflects true biological activity rather than solubility artifacts.

Part 1: Critical Solubility Parameters

Before attempting formulation, review the baseline physicochemical profile.[1] The values below are typical for N-acylated-8-aminoquinolines.

ParameterTypical Value / CharacteristicImplication for Experiments
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble > 50 mM.[1][2][3] Hygroscopic; keep anhydrous.[1][2]
Secondary Solvent Ethanol (Absolute)Soluble > 20 mM.[1][2] Volatile; risk of concentration drift.[1][2]
Aqueous Solubility < 50 µM (pH 7.4, unformulated)High risk of "crashing out" upon dilution.
pKa (Quinoline N) ~4.0 – 5.0Protonated/soluble at pH < 4.[1] Neutral/insoluble at pH 7.[1][2]4.
Aggregation Risk HighForms micro-aggregates that cause false positives in enzymatic assays.[1][2]

Part 2: Troubleshooting & FAQs

Q1: "My compound precipitates immediately when I dilute my DMSO stock into the culture medium. How do I prevent this?"

Diagnosis: You are experiencing "Solvent Shock."[1][2] Adding a high-concentration hydrophobic stock directly into a static aqueous buffer creates local supersaturation, causing immediate nucleation and precipitation.[1][2]

The Fix: The "Intermediate Dilution" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a stepping stone approach with a co-solvent spike.[1][2]

Protocol:

  • Prepare Stock: 10 mM N-quinolin-8-ylbutanamide in anhydrous DMSO.

  • Prepare Intermediate: Dilute the stock 1:10 into PEG-400 (Polyethylene glycol 400).

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dilution: Slowly add the Intermediate dropwise to your vortexing culture medium.

    • Target: Final concentration 10 µM.[1][2]

    • Final Solvent Load: 0.1% DMSO / 0.9% PEG-400 (biocompatible for most cell lines).[1][2]

Q2: "I see variability in my IC50 values between replicates. Could solubility be the cause?"

Diagnosis: Micro-precipitation or Non-Specific Binding (NSB).[1][2] Even if the solution looks clear to the naked eye, sub-micron aggregates may be forming, or the lipophilic compound is sticking to the plasticware.[1]

The Fix: Surfactant Stabilization Add a non-ionic surfactant to the assay buffer before adding the compound.[1]

Recommended System:

  • Surfactant: Tween-80 (Polysorbate 80) or Pluronic F-127.[1][2]

  • Concentration: 0.01% to 0.05% (w/v).[1][2]

  • Mechanism: The surfactant forms micelles that sequester monomeric N-quinolin-8-ylbutanamide, preventing aggregation and reducing adsorption to plastic tips and plates.[1][2]

Q3: "Can I use acid to dissolve it? The quinoline nitrogen is basic."[1]

Diagnosis: pH dependency trap.[1][2] While the compound is soluble in 0.1 M HCl due to protonation of the quinoline nitrogen (forming the quinolinium salt), this is not viable for biological assays .[1]

Why:

  • When you neutralize the acid to pH 7.4 for the assay, the compound deprotonates and immediately reprecipitates.[1]

  • Exception: If you are performing oral gavage (PK studies), you can formulate in 0.1 M Citrate Buffer (pH 4.0), as the stomach is acidic. For IV or in vitro work, avoid pH manipulation.[1]

Part 3: Advanced Formulation Workflows

For high-concentration requirements (e.g., animal dosing or high-throughput screening), simple co-solvents may fail.[1][2] Use the Cyclodextrin Entrapment method.[1][2]

Protocol: HP-β-CD Complexation

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) creates a hydrophilic "cage" around the lipophilic quinoline core.[1][2]

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in sterile water or saline.[1][2]

  • Compound Addition:

    • Dissolve N-quinolin-8-ylbutanamide in a minimal volume of DMSO (e.g., 50 µL).[1][2]

    • Add this DMSO solution slowly to 950 µL of the HP-β-CD vehicle while vortexing.[1][2]

  • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high; dilute and repeat.[1]

Part 4: Visualizing the Solubilization Logic

The following diagram illustrates the decision matrix for selecting the correct formulation strategy based on your target concentration and assay type.

SolubilityStrategy Start Start: N-quinolin-8-ylbutanamide (Solid Powder) Stock Prepare Stock: 20-50 mM in Anhydrous DMSO Start->Stock TargetCheck Target Aqueous Conc? Stock->TargetCheck LowConc < 10 µM (Cell Assays) TargetCheck->LowConc Low MedConc 10 - 100 µM (Enzyme/Binding) TargetCheck->MedConc Medium HighConc > 100 µM (In Vivo / Tox) TargetCheck->HighConc High DirectDil Direct Dilution (Risk of Shock) LowConc->DirectDil Not Recommended StepDil Step-wise Dilution (DMSO -> PEG400 -> Buffer) LowConc->StepDil Preferred Surfactant Add 0.05% Tween-80 to Assay Buffer MedConc->Surfactant Complex Cyclodextrin Complexation (20% HP-beta-CD) HighConc->Complex Surfactant->StepDil

Caption: Decision matrix for solubilizing lipophilic quinoline amides based on experimental concentration requirements.

Part 5: Experimental Protocol Summary

StepActionCritical Note
1. Storage Store powder at -20°C, desiccated.Protect from light; quinolines can be photosensitive.
2.[1][2] Stock Prep Dissolve in DMSO to 20 mM.Vortex until absolutely clear.[1][2] Sonicate if necessary.[1][2]
3. QC Check Inspect for "oiling out" or turbidity.[1][2]If turbid, add 10% volume of Ethanol to the DMSO stock.[1]
4. Dilution Use the "Intermediate Dilution" method (see Part 2).Never add cold buffer to warm stock.[1][2] Equilibrate temps.
5. Assay Limit final DMSO to < 0.5% (v/v).Include a "Vehicle Only" control in all experiments.

References

  • Lipophilicity and Solubility of Quinoline Deriv

    • Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 129892753, 2-ethyl-2-methyl-N-(quinolin-8-yl)butanamide.[1][2][4]

    • URL:[Link][1][2]

  • Strategies for Formul

    • Source: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1][2]

    • URL:[Link]

  • Cyclodextrin Applic

    • Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
    • URL:[Link]

  • Minimizing Compound Aggreg

    • Source: Shoichet, B. K. (2006).[1] Screening in a spirit haunted by frequent fliers. Drug Discovery Today.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-quinolin-8-ylbutanamide Fluorescence Quenching

Welcome to the technical support center for N-quinolin-8-ylbutanamide and other quinoline-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-quinolin-8-ylbutanamide and other quinoline-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common fluorescence quenching issues encountered during experimentation. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not just solve problems, but to understand their origins.

Frequently Asked Questions (FAQs)

Q1: My N-quinolin-8-ylbutanamide fluorescence signal is significantly lower than expected. What are the primary potential causes?

A diminished fluorescence signal, commonly known as quenching, can arise from a variety of factors. These can be broadly categorized into issues with the experimental environment, the presence of quenching agents, or problems with your instrumental setup. It is crucial to systematically investigate each of these potential causes.

Q2: What is fluorescence quenching and what are the common mechanisms?

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. The primary mechanisms are:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in the solution, leading to non-radiative de-excitation. An increase in temperature and solvent viscosity can often increase the rate of collisional quenching.[1]

  • Static Quenching: This happens when the fluorophore and the quencher form a non-fluorescent complex on the ground state. This reduces the population of excitable fluorophores.

  • Förster Resonance Energy Transfer (FRET): This is a specific type of quenching where energy is transferred from an excited donor fluorophore to a suitable acceptor molecule in close proximity.

Understanding the type of quenching is pivotal for troubleshooting as the solutions will differ.

Troubleshooting Guide: A Systematic Approach to Resolving Fluorescence Quenching

When encountering fluorescence quenching with N-quinolin-8-ylbutanamide, a methodical approach is key to identifying and resolving the issue. Below, we detail a series of diagnostic steps and potential solutions.

Step 1: Verify the Integrity of Your N-quinolin-8-ylbutanamide Stock Solution

Before delving into complex experimental parameters, it is essential to confirm the quality and concentration of your fluorophore.

Protocol: Stock Solution Integrity Check

  • Visual Inspection: Examine your stock solution for any signs of precipitation or color change.

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of a diluted sample. Compare the absorbance maximum and value to the expected specifications to confirm the concentration.

  • Fluorescence Spectroscopy: Acquire the fluorescence emission spectrum of a diluted sample in a clean, high-purity solvent (e.g., ethanol or DMSO). This will serve as your baseline reference.

Step 2: Investigate Environmental and Solvent Effects

The fluorescence of quinoline derivatives is highly sensitive to their immediate environment.

Common Issues and Solutions:

Parameter Potential Issue Troubleshooting Steps & Explanation
Solvent Polarity The fluorescence of many quinoline derivatives is known to be quenched in polar solvents.[2] An increase in solvent polarity can lead to a decrease in fluorescence quantum yield.[1]- If possible, test the fluorescence of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, water).- A significant decrease in fluorescence intensity with increasing solvent polarity suggests a solvent-induced quenching effect.
pH of the Solution The protonation state of the quinoline nitrogen can significantly impact its fluorescence properties.[3] For some quinolines, protonation can lead to a significant enhancement of fluorescence.[4][5]- Measure the pH of your experimental buffer.- Perform a pH titration of your N-quinolin-8-ylbutanamide solution to determine the optimal pH range for maximum fluorescence.
Temperature Increased temperature generally leads to a higher rate of collisional (dynamic) quenching.[1]- If you suspect dynamic quenching, try acquiring the fluorescence spectrum at a lower temperature. A significant increase in fluorescence at a lower temperature is indicative of collisional quenching.

Diagram: Influence of Environmental Factors on Fluorescence

Caption: Troubleshooting workflow for environmental factors.

Step 3: Identify and Eliminate Potential Quenching Agents

A wide range of substances can act as quenchers for quinoline-based fluorophores.

Known Quenchers of Quinoline Derivatives:

  • Metal Ions: Many transition metal ions are known to quench the fluorescence of quinoline derivatives through the formation of non-fluorescent complexes.[6][7] These include, but are not limited to: Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, and Hg²⁺.[8] The quenching mechanism can involve electron transfer between the fluorophore and the metal ion.[9]

  • Halide Ions: Chloride ions, in particular, can act as collisional quenchers for certain quinolinium-based dyes.[10]

  • Amines and Sulfides: These compounds can form exciplexes with excited quinoline molecules, leading to fluorescence quenching.[9]

  • Oxygen: Dissolved oxygen is a well-known collisional quencher of fluorescence.

Experimental Protocol: Identifying the Quencher

  • Review Your Reagents: Carefully examine the composition of all buffers and reagents used in your experiment for the presence of the potential quenchers listed above.

  • Control Experiments: If a particular component is suspected, prepare a control experiment where that component is omitted or replaced with a non-quenching alternative.

  • Metal Ion Contamination: If metal ion contamination is suspected from glassware or water, try using metal-free plasticware and high-purity, metal-free water. You can also add a chelating agent like EDTA as a test; if fluorescence is restored, it strongly suggests metal ion quenching.

Diagram: Diagnosing the Quencher

Caption: Systematic approach to identifying quenching agents.

Step 4: Rule Out Instrumental and Assay-Related Artifacts

Sometimes, the observed decrease in fluorescence is not due to a chemical quencher but is an artifact of the experimental setup or assay design.

Common Artifacts and Solutions:

Artifact Description How to Identify and Correct
Inner Filter Effect High concentrations of the fluorophore or other components in the sample absorb the excitation or emission light, leading to an apparent decrease in fluorescence.- Measure the absorbance of your sample at the excitation and emission wavelengths. If the absorbance is high (typically > 0.1 AU), this may be a contributing factor.- Dilute your sample to reduce the absorbance.
Self-Quenching At high concentrations, fluorophore molecules can interact with each other and quench their own fluorescence.- Perform a concentration-dependent study of your N-quinolin-8-ylbutanamide. If you observe a decrease in fluorescence intensity at higher concentrations, you are likely in the self-quenching regime.- Work at a lower, more optimal concentration.
Photobleaching Prolonged or high-intensity exposure to the excitation light can lead to the photochemical destruction of the fluorophore.- Reduce the excitation light intensity or the exposure time.- Use a photostabilizing agent in your buffer if compatible with your experiment.
Instrument Settings Incorrect settings on the fluorometer (e.g., excitation/emission wavelengths, slit widths) can lead to low signal.- Double-check that you are using the correct excitation and emission wavelengths for N-quinolin-8-ylbutanamide.- Optimize the slit widths to balance signal intensity and spectral resolution.

Concluding Remarks

Troubleshooting fluorescence quenching requires a logical and systematic approach. By carefully considering the factors outlined in this guide – from the integrity of your reagents to the specifics of your experimental setup – you can effectively diagnose and resolve issues with your N-quinolin-8-ylbutanamide experiments. Remember that each experiment is unique, and a combination of these factors may be at play. We encourage you to use this guide as a starting point for your investigations and to always include appropriate controls in your experimental design.

References

  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology, 259(3), C375-C388.
  • Pal, M., & Bard, A. J. (2021). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega, 6(32), 21065–21074.
  • Li, H., et al. (2022).
  • Haron, M. J., et al. (2021).
  • Joshi, H., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(51), 30489–30496.
  • PubChem. (n.d.). N-(quinolin-8-yl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethyl-2,3-dimethyl-N-quinolin-8-ylbutanamide. Retrieved from [Link]

  • Ohyama, T., et al. (2021). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Organic & Biomolecular Chemistry, 19(30), 6611-6619.
  • Sivaraman, G., et al. (2018). 8-aminoquinoline functionalized silica nanoparticles: a fluorescent nanosensor for detection of divalent zinc in aqueous and in yeast cell suspension.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Ma, H., et al. (2011). A ratiometric fluorescent probe for zinc ion based on 8-carboxamidoquinoline. Dyes and Pigments, 91(3), 353-357.
  • Li, Y., et al. (2020). New fluorescent sensors based on thiazolinyl quinoline derivatives for metal ion detection. Chulalongkorn University Digital Collections.
  • An, R., et al. (2014). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 136(29), 10431–10438.
  • Suzuki, Y., et al. (2021). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Organic & Biomolecular Chemistry, 19(30), 6611-6619.
  • Joshi, H., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(51), 30489-30496.
  • Algar, W. R., & Massey, M. (2019).
  • Vidya-mitra. (2018, March 9). Factors affecting Fluorescence. YouTube. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Quenching of Fluorescence. In Principles of Fluorescence Spectroscopy (pp. 277-330). Springer.
  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • Ch-35: IIT Madras: Metallurgical and Others. (2021, July 18). Factors Affecting Fluorescence, Quenching Effect. YouTube. Retrieved from [Link]

  • Raj, M., & Padhi, S. K. (2019). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. Journal of Heterocyclic Chemistry, 56(8), 2263-2272.

Sources

Optimization

overcoming resistance to N-quinolin-8-ylbutanamide in cells

The following Technical Support Guide addresses the challenges of cellular resistance to N-quinolin-8-ylbutanamide (NQBA) . This guide treats NQBA as a representative hydrophobic 8-aminoquinoline amide , a scaffold frequ...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the challenges of cellular resistance to N-quinolin-8-ylbutanamide (NQBA) .

This guide treats NQBA as a representative hydrophobic 8-aminoquinoline amide , a scaffold frequently utilized in chemical biology as a metallo-chaperone (ionophore), an epigenetic probe (targeting metalloenzymes like KDMs or SIRTs), or a directing group in synthesis that exhibits off-target cytotoxicity.

Overcoming Cellular Resistance & Potency Loss

Executive Summary: The Resistance Landscape

Researchers frequently encounter "resistance" to N-quinolin-8-ylbutanamide (NQBA) in two distinct forms: acute loss of potency (within 24-48h of dosing) or acquired tolerance (in chronically exposed lines).

Because NQBA contains a quinoline core (weak base) and a lipophilic butanamide tail, it is classified as a Cationic Amphiphilic Drug (CAD) -like probe. Its resistance profile is rarely due to target mutation but rather intracellular disposition .

The Three Pillars of NQBA Resistance:

  • Lysosomal Sequestration (The "Ion Trap"): The most common cause of apparent resistance. NQBA becomes protonated in acidic organelles, preventing it from reaching nuclear or cytosolic targets (e.g., histone demethylases or labile iron pools).

  • ABC Transporter Efflux: The quinoline scaffold is a high-affinity substrate for P-glycoprotein (MDR1/ABCB1).

  • Metabolic Deactivation: Intracellular amidases can cleave the butanamide tail, releasing free 8-aminoquinoline, which alters the kinetic and toxicological profile of the probe.

Diagnostic Troubleshooting (Q&A)

Category A: Acute Potency Loss (Short-Term)

Q1: My IC50 for NQBA shifted 10-fold higher when I moved from a biochemical assay to a cell-based assay. Is the compound not entering the cell? A: The compound is likely entering but getting trapped. NQBA is a hydrophobic weak base. In the neutral cytosol (pH ~7.2), it is membrane-permeable. However, upon diffusing into lysosomes (pH ~4.5–5.0), the quinoline nitrogen becomes protonated. This charged form cannot diffuse back out, leading to lysosomal sequestration .

  • Diagnostic Test: Perform the experiment in the presence of Chloroquine (10 µM) or Ammonium Chloride (10 mM) . These agents neutralize lysosomal pH. If NQBA potency is restored, sequestration is your mechanism.

Q2: I see vacuolization in my treated cells. Is this toxicity? A: This is a hallmark of the "Ion Trap" effect, not necessarily target-based toxicity. The accumulation of NQBA in lysosomes draws water in osmotically, causing visible swelling (vacuolization). This confirms the compound is being sequestered away from its target (e.g., the nucleus).

Category B: Acquired Resistance (Long-Term)

Q3: My NQBA-resistant cell line shows no mutation in the expected target gene. What is happening? A: You have likely selected for MDR1 (P-gp) overexpression . Quinolines are classic substrates for ATP-binding cassette (ABC) transporters.

  • Diagnostic Test: Co-treat with Verapamil (5–10 µM) , a P-gp inhibitor. If sensitivity returns to parental levels, the resistance is efflux-driven.

Q4: The compound works in iron-starved media but fails in standard FBS media. Why? A: NQBA acts as a bidentate chelator.[1] In high-iron media (standard FBS), NQBA may pre-complex with metal ions in the supernatant before entering the cell, or cells may upregulate Ferritin to sequester intracellular iron, outcompeting the probe.

  • Solution: Titrate the metal content or use dialyzed FBS to determine if metal competition is the resistance driver.

Experimental Protocols: Validating Resistance Mechanisms

Use these protocols to distinguish between Sequestration, Efflux, and Target Engagement.

Protocol 1: The Lysosomal Reset Assay (Sequestration Check)

Objective: Determine if lysosomal trapping is lowering the effective cytosolic concentration of NQBA.

Materials:

  • Target Cells (e.g., HeLa, MCF-7)

  • NQBA (dissolved in DMSO)

  • Bafilomycin A1 (Vacuolar H+-ATPase inhibitor) OR Chloroquine

Step-by-Step:

  • Seed Cells: Plate 5,000 cells/well in a 96-well plate. Allow attachment (24h).

  • Pre-treatment:

    • Group A: Media only.

    • Group B: Bafilomycin A1 (10 nM) or Chloroquine (10 µM) for 1 hour. Note: Use non-toxic concentrations validated for your cell line.

  • Dosing: Add NQBA in a dose-response curve (e.g., 10 nM to 100 µM) to both groups.

  • Incubation: Incubate for 24–48 hours.

  • Readout: Measure viability (CellTiter-Glo or MTT).

  • Analysis: Calculate the Shift Factor =

    
    .
    
    • Interpretation: A Shift Factor > 3 indicates significant lysosomal sequestration.

Protocol 2: The Efflux Resensitization Assay

Objective: Confirm if P-gp/MDR1 is pumping NQBA out of the cell.

Step-by-Step:

  • Seed Cells: Use your "Resistant" cell line.

  • Inhibitor Block: Pre-treat half the plate with Verapamil (5 µM) or Cyclosporin A (2 µM) for 2 hours.

  • NQBA Challenge: Add NQBA dose-response.

  • Readout: Assess viability after 48h.

  • Data Validation: If the resistant line becomes sensitive (IC50 drops to parental levels) only in the presence of Verapamil, resistance is efflux-mediated.

Data Visualization: The Resistance Pathway

The following diagram illustrates the cellular fate of NQBA and the decision nodes that lead to resistance.

NQBA_Resistance_Pathway cluster_cell Cell Membrane Boundary Extracellular Extracellular Space (pH 7.4) Cytosol Cytosol (pH 7.2) Extracellular->Cytosol Passive Diffusion (Neutral Form) Lysosome Lysosome (pH 4.5) 'The Ion Trap' Cytosol->Lysosome Diffusion Nucleus Target Site (Epigenetic/Metal) Cytosol->Nucleus Target Engagement Efflux MDR1/P-gp Pump Cytosol->Efflux Substrate Binding Metabolism Amidase Hydrolysis Cytosol->Metabolism Degradation Lysosome->Lysosome Protonation (H+) Trapping Efflux->Extracellular Active Transport Metabolism->Cytosol Inactive/Toxic Metabolites

Figure 1: Cellular pharmacokinetics of NQBA. Resistance arises primarily from Lysosomal Trapping (Red) and Efflux Pumping (Yellow), preventing Nuclear Target Engagement (Green).

Summary of Resistance Factors

Resistance MechanismBiological DriverIndicatorRemediation Strategy
Lysosomotropism pH gradient (Acidic organelles)Cytoplasmic vacuolization; High Shift Factor with Bafilomycin.Co-treat with Chloroquine or use encapsulated delivery (liposomes).
Efflux Pumping ABCB1 (MDR1) / ABCG2Cross-resistance to Doxorubicin or Paclitaxel.Co-treat with Verapamil ; Modify NQBA structure (reduce lipophilicity).
Metal Competition Metallothionein / FerritinActivity varies with media metal content (Fe/Zn).Control media metal levels; Use defined serum-free media.
Hydrolysis Intracellular AmidasesLoss of parent compound mass in LC-MS lysate analysis.Use a metabolically stable analog (e.g., N-methylated amide).

References

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(3), 629–646.

    • Significance: Establishes the mechanism of "Ion Trapping" for weak bases like quinolines.
  • Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5, 219–234.

    • Significance: Details the role of MDR1/P-gp in pumping out hydrophobic probes.
  • Ding, W. Q., et al. (2004). Mechanisms of resistance to the antimalarial quinolines. The Lancet Infectious Diseases, 4(6), 353-363. Significance: Although focused on malaria, this provides the foundational chemistry for quinoline uptake and efflux resistance mechanisms applicable to mammalian cells.
  • Prachayasittikul, V., et al. (2013). 8-Aminoquinolines: A review of their synthesis, biological activities, and structure-activity relationships. EXCLI Journal, 12, 115–132.

    • Significance: Validates the 8-aminoquinoline scaffold as a metal-chelating and bioactive probe.[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-quinolin-8-ylbutanamide Precipitation in Assays

Welcome to the technical support guide for handling N-quinolin-8-ylbutanamide and related quinoline-based compounds in experimental assays. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling N-quinolin-8-ylbutanamide and related quinoline-based compounds in experimental assays. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this class of molecules. Precipitation of a test compound is a critical issue that can lead to inaccurate data, including underestimated potency (inflated IC50/EC50 values), false negatives, and high variability between experiments.

This guide provides a logical, in-depth framework for diagnosing and resolving precipitation issues, rooted in the physicochemical properties of the molecule. Our approach is to empower you with the causal understanding behind each troubleshooting step, ensuring robust and reliable assay results.

Section 1: Understanding the Culprit: Physicochemical Properties of N-quinolin-8-ylbutanamide

Before troubleshooting, it's essential to understand the inherent properties of N-quinolin-8-ylbutanamide that contribute to its low aqueous solubility. The molecule consists of two key moieties: a quinoline ring system and a butanamide side chain.

  • Quinoline Core: Quinoline is a weakly basic aromatic heterocycle. The nitrogen atom in the ring has a pKa of approximately 4.9 for its conjugate acid.[1][2] This means that in solutions with a pH below ~4.9, the nitrogen atom will be protonated, forming a more polar and, therefore, more water-soluble cation.[3][4][5] Conversely, at physiological pH (~7.4), the quinoline ring is predominantly in its neutral, less soluble form.

  • Butanamide Side Chain: The butanamide portion of the molecule, along with the fused benzene ring of the quinoline core, adds significant nonpolar character. Similar structures, such as 2-ethyl-2-methyl-N-(quinolin-8-yl)butanamide and N-(quinolin-8-yl)benzamide, have calculated LogP values (a measure of lipophilicity) of 4.2 and 3.6, respectively, indicating a strong tendency to partition out of aqueous solutions.[6][7]

This combination of a weakly basic, largely nonpolar ring system and a hydrophobic side chain makes N-quinolin-8-ylbutanamide prone to precipitation in the aqueous environment of most biological assays.

Section 2: The Core Troubleshooting Workflow

When you observe turbidity, crystals, or a film in your assay wells, it is crucial to systematically identify the cause. This workflow provides a step-by-step diagnostic and resolution path.

G Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay Plate B Q1: Is the stock solution viable? A->B Start Here C Visually inspect stock. Is it clear? B->C D Stock is compromised. Prepare fresh stock. Filter sterilize (0.22 µm). C->D No E Stock appears OK. C->E Yes F Q2: Is solvent-shifting the primary issue? E->F G Perform Kinetic Solubility Assessment (Protocol 1). Does it precipitate at assay concentration? F->G H Precipitation is due to solvent-shifting. G->H Yes I Solvent-shifting is not the sole issue. G->I No K Modify Assay Conditions H->K J Q3: Can assay conditions be optimized? I->J J->K L Increase Co-Solvent % (DMSO) (See Protocol 3 & FAQ) K->L M Modify Buffer pH (See Protocol 2) K->M N Lower Final Compound Concentration K->N O Add Solubilizing Excipients (e.g., Cyclodextrins) K->O P Re-evaluate Assay Results L->P M->P N->P O->P

Caption: A step-by-step decision tree for troubleshooting compound precipitation.

Q1: I see precipitation in my assay plate. Where do I start?

The first step is to determine if the problem originates from your concentrated stock solution or from the process of diluting it into the aqueous assay buffer.

A1: Start by visually inspecting your stock solution. Before investigating complex assay interactions, ensure the integrity of your compound source. Best practices in compound management are foundational to reliable results.[8][9]

  • Action: Hold your stock solution vial (typically in 100% DMSO) against a light source. Look for any crystals, cloudiness, or film.

  • Causality: Compounds can precipitate out of stock solutions, especially after freeze-thaw cycles or if the initial solubilization was incomplete. If the stock is not fully dissolved, all subsequent dilutions will be at an incorrect, lower concentration, and the undissolved particles will act as seeds for further precipitation in the assay plate.

If you see any solid material, the stock is compromised. Prepare a fresh stock solution from solid material. If issues persist, consider gentle warming (to room temperature or 37°C) and vortexing. For persistent issues, filtering the stock solution through a 0.22 µm DMSO-compatible syringe filter can remove particulates.

Q2: My stock is clear, but I see precipitation after adding it to the assay buffer. What is happening?

This is the most common scenario and is typically caused by solvent-shifting precipitation .

A2: The compound is crashing out of solution as the solvent environment rapidly changes from high-organic (DMSO) to high-aqueous (buffer). This occurs when the concentration of the compound in the intermediate dilution step exceeds its kinetic solubility limit in the new solvent mixture.[10][11] Kinetic solubility is the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. It is distinct from thermodynamic solubility, which is the saturation concentration at equilibrium.[12][13][14][15]

  • Action: Perform a simple kinetic solubility assessment to confirm this is the issue. See Protocol 1 for a step-by-step guide.

  • Causality: The DMSO stock holds the compound at a very high concentration, far above its aqueous solubility limit. When a small volume of this stock is diluted into the buffer, localized regions of high compound concentration are created before diffusion can occur. If the local concentration is above the kinetic solubility limit, nucleation and precipitation begin.

Q3: I've confirmed solvent-shifting is the problem. How can I modify my assay conditions to prevent it?

Optimizing the final assay conditions is the most direct way to address precipitation. The goal is to create an environment where the compound remains soluble at the desired test concentration.

A3: Systematically adjust your co-solvent percentage, buffer pH, or final compound concentration.

ParameterRecommended ActionScientific Rationale
Co-Solvent (DMSO) Increase the final percentage of DMSO in the assay well. Start with a titration from your current percentage up to 1% (for cell-based assays) or higher (for biochemical assays). See Protocol 3 .DMSO is a powerful organic solvent that increases the solubility of hydrophobic compounds in aqueous solutions.[16][17] Even a small increase (e.g., from 0.1% to 0.5%) can significantly enhance solubility.
Buffer pH For N-quinolin-8-ylbutanamide, lowering the pH of the assay buffer may increase solubility. Test a range of pH values (e.g., 7.4 down to 6.5) if your assay biology can tolerate it. See Protocol 2 .As a weak base, the quinoline moiety becomes protonated at lower pH, forming a more soluble salt.[3][4][18] This is a powerful tool for improving the solubility of compounds with basic functional groups.
Compound Concentration Reduce the highest concentration of the compound tested in your dose-response curve.This is the simplest solution. If the compound precipitates at 50 µM but is soluble at 10 µM, your effective assay window is below 10 µM. This directly avoids exceeding the compound's solubility limit.
Solubilizing Excipients Consider adding a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the assay buffer.Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic drugs, forming an inclusion complex that is more water-soluble.[19][20][21][22][23]
Section 3: Detailed Experimental Protocols
Protocol 1: Visual Kinetic Solubility Assessment

This protocol provides a quick, visual determination of the kinetic solubility limit of your compound in the specific assay buffer.

  • Preparation:

    • Prepare your assay buffer exactly as it is used in the final assay.

    • Prepare a serial dilution of your compound in 100% DMSO (e.g., from 20 mM down to 100 µM).

  • Execution:

    • Aliquot the assay buffer into a clear 96-well plate (e.g., 198 µL per well).

    • Add 2 µL of each DMSO stock concentration to the corresponding buffer wells. This represents a 1:100 dilution, a common final step in assays.

    • Mix the plate gently.

  • Analysis:

    • Let the plate sit at room temperature for 15-30 minutes.

    • Visually inspect the plate against a black background. Use a plate reader capable of measuring light scatter (nephelometry) for a more quantitative assessment.

    • The highest concentration that remains completely clear is your approximate kinetic solubility limit under these conditions.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps determine if adjusting the buffer pH is a viable strategy.

  • Preparation:

    • Prepare several batches of your assay buffer, adjusting the pH of each batch to a different value (e.g., pH 8.0, 7.5, 7.0, 6.5). Ensure the buffering agent is effective at these pH values.

  • Execution:

    • Set up a 96-well plate with columns corresponding to each pH value.

    • Perform the Visual Kinetic Solubility Assessment (Protocol 1) in parallel for each buffer pH.

  • Analysis:

    • Compare the kinetic solubility limit at each pH.

    • Expected Result: For N-quinolin-8-ylbutanamide, you should observe an increase in solubility (a higher concentration remains clear) as the pH decreases.[5] This data will inform you which pH is optimal, provided it is compatible with your assay's biological components.

Protocol 3: Co-Solvent Titration for Solubility Enhancement

This protocol identifies the minimum amount of co-solvent required to maintain solubility.

  • Preparation:

    • Prepare several batches of your assay buffer, each containing a different final concentration of DMSO (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%).

  • Execution:

    • Set up a 96-well plate with columns corresponding to each final DMSO concentration.

    • Perform the Visual Kinetic Solubility Assessment (Protocol 1) in parallel for each buffer formulation.

  • Analysis:

    • For your target assay concentration, identify the lowest percentage of DMSO that keeps the compound in solution.

    • Self-Validation: Always run a "solvent control" in your main assay using this new percentage of DMSO to ensure the solvent itself does not affect the biological outcome.

Section 4: Frequently Asked Questions (FAQs)
  • Q: What is the maximum recommended percentage of DMSO for cell-based assays?

    • A: Generally, the final concentration of DMSO should be kept at or below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects.[24][25][26] Some robust cell lines may tolerate up to 1%, but this must be empirically validated by running a DMSO-only dose-response curve to check for effects on cell viability.[27]

  • Q: Can I heat the compound to get it into solution?

    • A: Gentle warming (e.g., 37°C) can help solubilize a compound in its stock solution (e.g., DMSO). However, be cautious, as excessive heat can degrade the compound. Heating is generally not a solution for precipitation in the final aqueous assay plate, as the plate will return to the incubator temperature, and the compound may precipitate out again as it cools.[28]

  • Q: My compound seems to precipitate over the course of a long (e.g., 24-hour) incubation. What's happening?

    • A: This indicates that while your compound was initially soluble (kinetically soluble), it is not stable in solution over the long term and is crashing out as it approaches its lower, thermodynamic solubility limit.[29] This is a more challenging problem. Solutions may involve using solubilizing excipients like cyclodextrin or redesigning the assay to use a shorter incubation time.

  • Q: Are there any buffer components I should avoid?

    • A: High concentrations of certain salts can sometimes decrease the solubility of organic molecules through a "salting-out" effect. While less common for small molecules compared to proteins, if your buffer has a very high ionic strength, you could test whether a buffer with lower salt concentration improves solubility. Also, be mindful of potential interactions between your compound and buffer components, though this is rare.

References
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  • Quinoline | C9H7N. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • 2-ethyl-2,3-dimethyl-N-quinolin-8-ylbutanamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved February 7, 2026, from [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. Retrieved February 7, 2026, from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC. Retrieved February 7, 2026, from [Link]

  • 2-ethyl-2-methyl-N-(quinolin-8-yl)butanamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Effect of various DMSO concentrations on cell viability.... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Effect of the Polarity of Solvents on Periodic Precipitation: Formation of Hierarchical Revert Liesegang Patterns. (2022, October 11). The Journal of Physical Chemistry B - ACS Publications. Retrieved February 7, 2026, from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

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  • Lessons Learned in Protein Precipitation Using a Membrane Emulsification Technique to Produce Reversible and Uniform Microbeads. (2021, October 19). PubMed Central. Retrieved February 7, 2026, from [Link]

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  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved February 7, 2026, from [Link]

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  • Influence of Temperature and Lignin Concentration on Formation of Colloidal Lignin Particles in Solvent-Shifting Precipitation. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • 2-(pyridin-2-ylamino)quinolin-8-ol Properties. (n.d.). EPA. Retrieved February 7, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 7, 2026, from [Link]

  • Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences. Retrieved February 7, 2026, from [Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved February 7, 2026, from [Link]

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  • Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. (2022, April 8). PMC - NIH. Retrieved February 7, 2026, from [Link]

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  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved February 7, 2026, from [Link]

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  • Membrane Solvent Extraction Tech: Advanced Separation. (2026, February 5). Discovery Alert. Retrieved February 7, 2026, from [Link]

  • How does pH affect solubility?. (2025, March 11). askIITians. Retrieved February 7, 2026, from [Link]

  • Dissociation constants pK a of isoquinoline bases. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • (PDF) Modelling the solubility and preferential solvation of bergenin in DMSO + water mixtures. (2026, January 18). ResearchGate. Retrieved February 7, 2026, from [Link]

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Optimization

improving the signal-to-noise ratio for N-quinolin-8-ylbutanamide fluorescence

Technical Support Center: N-quinolin-8-ylbutanamide Fluorescence A Guide to Improving Signal-to-Noise Ratio Welcome to the technical support center for N-quinolin-8-ylbutanamide and related quinoline-based fluorescent pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-quinolin-8-ylbutanamide Fluorescence

A Guide to Improving Signal-to-Noise Ratio

Welcome to the technical support center for N-quinolin-8-ylbutanamide and related quinoline-based fluorescent probes. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to overcome common hurdles in fluorescence-based experiments. This guide is structured to help you diagnose and resolve issues related to signal-to-noise ratio (SNR), ensuring the generation of high-quality, reproducible data.

N-quinolin-8-ylbutanamide belongs to the 8-amidoquinoline class of fluorophores. These compounds are known for their sensitivity to their local environment, particularly the presence of metal ions like Zn²⁺, and their fluorescence characteristics can be influenced by solvent polarity and pH.[1][2] Often, the quinoline core itself has low initial fluorescence, but upon binding to a target analyte or entering a specific microenvironment, it can exhibit a significant enhancement in fluorescence intensity.[1] Maximizing this signal while minimizing background noise is paramount for quantitative accuracy.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about using N-quinolin-8-ylbutanamide.

Q1: What is the fundamental principle behind the fluorescence of N-quinolin-8-ylbutanamide?

A: N-quinolin-8-ylbutanamide is a derivative of 8-aminoquinoline. The fluorescence of this class of molecules is often based on mechanisms like Internal Charge Transfer (ICT) or Chelation Enhanced Fluorescence (CHEF).[1][3] In its unbound state, the molecule may have non-radiative pathways that dominate, leading to low fluorescence. Upon binding to a target (e.g., a metal ion) or a change in its environment, these pathways can be inhibited, causing a significant increase in fluorescence quantum yield.[1] The specific photophysical properties are highly dependent on substitutions to the quinoline core, which can create a "push-pull" system that modulates the electronic properties and thus the fluorescence output.[4]

Q2: What are the typical excitation and emission wavelengths for this class of compound?

A: The exact wavelengths for N-quinolin-8-ylbutanamide are application-specific and should be determined empirically. However, quinoline derivatives typically absorb light in the UV-to-visible range (300-400 nm) and emit in the blue-to-green range (400-550 nm).[5][6] It is crucial to perform excitation and emission scans on your specific compound in your experimental buffer to determine the optimal peak wavelengths (λ_ex and λ_em) for your setup.

Q3: What are the most common reasons for a poor signal-to-noise ratio (SNR)?

A: A low SNR can stem from two primary issues: a weak signal or high background noise.[7]

  • Weak Signal: This can be caused by incorrect instrument settings, degradation of the probe, quenching, or suboptimal environmental conditions (e.g., pH, solvent).[8][9]

  • High Background: Common sources include autofluorescence from biological samples or media, scattering of the excitation light, and electronic noise from the detector.[10][11][12]

Troubleshooting Guide: A Problem-Oriented Approach

This guide provides a systematic approach to identifying and solving specific experimental problems.

Problem 1: The Fluorescence Signal is Weak or Non-Existent

A weak signal is a common frustration that can often be resolved by systematically checking your setup and reagents.

start Weak or No Signal Detected check_instrument Verify Instrument Settings (λ_ex/λ_em, Slit Width, PMT Gain) start->check_instrument Step 1 check_probe Assess Probe Integrity (Age, Storage, Concentration) check_instrument->check_probe Settings OK? signal_restored Signal Restored check_instrument->signal_restored Settings Corrected check_env Evaluate Environment (pH, Solvent, Quenchers) check_probe->check_env Probe OK? check_probe->signal_restored New Probe Used check_env->signal_restored Environment Optimized

Caption: A step-by-step workflow for troubleshooting a weak fluorescence signal.

The overall sensitivity of a spectrofluorometer depends on many factors including its optical design, light source intensity, and detector technology.[13] Incorrect settings are a primary cause of weak signal detection.

  • Expert Insight: Do not rely solely on theoretical λ_ex/λ_em values. The local environment can cause spectral shifts.[5][14] Always perform a full excitation-emission matrix (EEM) scan on a positive control sample to find the true maxima in your system.

  • Troubleshooting Protocol:

    • Wavelengths: Confirm that your instrument's excitation and emission wavelengths are set to the experimentally determined maxima for N-quinolin-8-ylbutanamide in your specific buffer.

    • Slit Widths: Wider excitation and emission slits allow more light to pass, increasing the signal. Start with a moderate width (e.g., 5 nm) and increase it. Be aware that this may decrease spectral resolution and increase background.

    • Detector Gain/Voltage: The photomultiplier tube (PMT) amplifies the light signal. Increasing the PMT voltage (or gain) will increase the signal intensity.[15][16] However, excessive voltage also amplifies noise, reducing SNR.[8] Perform a "voltage walk" or "voltration" to find the optimal setting where the signal is well-separated from the background without saturating the detector.[16][17]

ParameterInitial SettingOptimization StrategyCaution
Excitation/Emission λ Literature ValuePerform EEM scan on a concentrated sampleSolvent/pH can shift peaks
Slit Width 2.5 nmIncrease to 5-10 nmReduces spectral resolution
PMT Voltage/Gain Low/MediumIncrease incrementally until signal plateaus or noise dominatesHigh gain can lead to saturation and non-linearity[18]

Fluorophores are susceptible to degradation from light exposure (photobleaching) and improper storage.

  • Expert Insight: Prepare a fresh stock solution of N-quinolin-8-ylbutanamide in an appropriate anhydrous solvent like DMSO or DMF. Aliquot into single-use vials and store protected from light at -20°C to prevent degradation from repeated freeze-thaw cycles.[8]

  • Troubleshooting Protocol:

    • Prepare Fresh: If your probe is old or has been stored improperly, prepare a fresh working solution from a new stock.

    • Concentration Titration: The relationship between concentration and fluorescence is linear only at low concentrations.[19] If the concentration is too high, you can experience self-quenching or inner-filter effects. If it's too low, the signal will be weak. Titrate your probe to find the optimal concentration range for your assay.[20]

The fluorescence of quinoline derivatives is highly sensitive to the surrounding environment.[2]

  • Expert Insight: The polarity of the solvent can significantly alter the quantum yield and emission wavelength.[14][21][22] Furthermore, molecules in the solution can collide with the excited fluorophore and cause it to lose energy through non-radiative pathways, a process known as collisional or dynamic quenching.[23][24][25]

  • Troubleshooting Protocol:

    • Solvent Polarity: Test a range of solvents or buffer compositions. Non-polar environments can sometimes enhance the fluorescence of quinoline derivatives.[21]

    • pH Optimization: The protonation state of the quinoline nitrogen can affect fluorescence. Buffer your solution and test a range of pH values (e.g., 4-10) to find the optimum for your specific derivative.[1]

    • Identify Quenchers: Common quenchers include molecular oxygen, halide ions (I⁻, Br⁻), and heavy atoms.[24] If possible, de-gas your buffer before use. Check your reagents for potential quenching species.

Problem 2: The Background Noise is Too High

High background fluorescence can obscure your signal, drastically reducing the SNR.[10] The first step is to identify the source of the background.

start High Background Noise measure_blank Measure Blanks: 1. Buffer Only 2. Unlabeled Sample start->measure_blank analyze_source Analyze Source measure_blank->analyze_source fix_buffer Change Buffer/Media Use low-fluorescence media analyze_source->fix_buffer Buffer is Fluorescent fix_autofluor Address Autofluorescence (e.g., spectral unmixing) analyze_source->fix_autofluor Sample is Autofluorescent fix_instrument Check Instrument (e.g., light leaks, clean optics) analyze_source->fix_instrument Blanks are Clean background_reduced Background Reduced fix_buffer->background_reduced fix_autofluor->background_reduced fix_instrument->background_reduced

Caption: A decision tree for identifying and mitigating sources of high background noise.

Many biological samples contain endogenous molecules that fluoresce naturally, such as NADH, flavins, and collagen.[11][12][26] Cell culture media, particularly those containing phenol red or riboflavin, can also be a major source of background.[10][27]

  • Expert Insight: Before running your experiment, always measure a control sample containing your cells or tissue without the N-quinolin-8-ylbutanamide probe. This will give you a baseline autofluorescence spectrum.

  • Troubleshooting Protocol:

    • Use Appropriate Media: For cell-based assays, switch to a low-fluorescence medium like FluoroBrite™ or a simple phosphate-buffered saline (PBS) for the duration of the measurement.[27]

    • Spectral Unmixing: If autofluorescence is unavoidable, and your instrument allows, acquire spectra at multiple emission wavelengths. Because autofluorescence often has a broad emission spectrum, its contribution can be mathematically subtracted from your specific signal.[12]

    • Shift to Longer Wavelengths: Autofluorescence is often most prominent in the blue and green regions of the spectrum.[11] If possible, use a fluorophore that excites and emits at longer, red-shifted wavelengths where autofluorescence is typically lower.[28]

Common Autofluorescent SourceTypical Emission Range (nm)Mitigation Strategy
NADH 440 - 460Spectral unmixing; use of red-shifted dyes
Flavins (FAD, FMN) 520 - 540Use of red-shifted dyes
Collagen / Elastin 400 - 500Spectral unmixing; careful sample preparation
Phenol Red (in media) > 570Use phenol red-free media

Rayleigh and Raman scattering of the excitation light can contribute to background noise. Raman scatter from water is a weak but consistent signal that appears at a specific energy shift from the excitation wavelength.

  • Expert Insight: The water Raman peak is often used as a standard to calibrate and determine the sensitivity of a spectrofluorometer.[13] While it can be a source of noise, its predictable nature can also be useful.

  • Troubleshooting Protocol:

    • Increase Emission Wavelength Separation: Ensure your emission wavelength is sufficiently far from the excitation wavelength. A separation of at least 20 nm is a good starting point.

    • Use High-Quality Filters: Install high-quality long-pass or band-pass emission filters that effectively block scattered excitation light from reaching the detector.[29]

    • Use Black Microplates: For plate-reader-based assays, always use black, opaque plates (preferably with a clear bottom for microscopy) to minimize light scatter and well-to-well crosstalk.[30]

Problem 3: The Signal Fades Rapidly (Photobleaching)

Photobleaching is the irreversible photochemical destruction of a fluorophore by the excitation light.[8] It is a common cause of signal loss, especially in time-lapse imaging.

The more intense the excitation light, the faster the photobleaching.

  • Expert Insight: The goal is to use the lowest possible excitation power that still provides a sufficient signal.[8] This is a trade-off that must be optimized for each experiment.

  • Troubleshooting Protocol:

    • Reduce Light Source Power: If your light source (laser or lamp) has adjustable power, reduce it to 10-50% of its maximum and increase it only as needed.

    • Use Neutral Density (ND) Filters: Place ND filters in the excitation light path. These filters reduce the intensity of light across a broad range of wavelengths without changing its spectral properties.[18]

    • Minimize Exposure Time: Use the shortest possible camera exposure time or PMT dwell time that gives you an adequate signal.[8]

The interaction of the excited fluorophore with molecular oxygen can generate reactive oxygen species (ROS) that destroy the probe.

  • Expert Insight: This is a particular problem in live-cell imaging where oxygen is plentiful.

  • Troubleshooting Protocol:

    • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent like p-phenylenediamine (PPD) or commercial formulations such as ProLong™ Gold.[2][9] These reagents are oxygen scavengers that protect the fluorophore.

    • Oxygen Scavenging Systems: For live-cell imaging, you can add components of an oxygen scavenging system (e.g., glucose oxidase and catalase) to the imaging medium, though care must be taken to ensure they do not affect cell physiology.

References

  • Zin, N. S. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molekul. Available at: [Link]

  • Wang, L., et al. (2018). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry. Available at: [Link]

  • Immudex. (2026). The Fluorescence Signal is Too Low. Immudex. Available at: [Link]

  • Visikol. (2022). Challenges with Background Fluorescence. Visikol. Available at: [Link]

  • National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. Available at: [Link]

  • McGovern Medical School. (n.d.). PMT Voltage Optimization. UTHealth Houston. Available at: [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. Available at: [Link]

  • ResearchGate. (n.d.). A novel and simple solvent-dependent fluorescent probe based on a click generated 8-aminoquinoline–steroid conjugate for multi-detection of Cu(II), oxalate and pyrophosphate. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia. Available at: [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Universiti Kebangsaan Malaysia Journals. Available at: [Link]

  • HORIBA. (2019). Determining Signal to Noise Ratio of a Spectrofluorometer. HORIBA Scientific. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. Available at: [Link]

  • Edinburgh Instruments. (2024). What is Fluorescence Quenching?. Edinburgh Instruments. Available at: [Link]

  • University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. NIH. Available at: [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. BMG LABTECH. Available at: [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. ResearchGate. Available at: [Link]

  • IonOptix. (2019). Optimizing Fluorescence Signal Quality. IonOptix. Available at: [Link]

  • Wikipedia. (n.d.). Fluorescence spectroscopy. Wikipedia. Available at: [Link]

  • Fiveable. (n.d.). Fluorescence quenching mechanisms. Photochemistry. Available at: [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]

  • MDPI. (n.d.). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. MDPI. Available at: [Link]

  • Confocal.nl. (n.d.). HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Confocal.nl. Available at: [Link]

  • Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Evident Scientific. Available at: [Link]

  • University of Arizona. (n.d.). Autofluorescence: Causes and Cures. University of Arizona. Available at: [Link]

  • Expert Cytometry. (2018). Episode#31 How to set PMT voltage. YouTube. Available at: [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Evident Scientific. Available at: [Link]

  • University of Göttingen. (n.d.). Fluorescence Quenching. University of Göttingen. Available at: [Link]

  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. Available at: [Link]

  • York University. (2017). Improvement of LOD in Fluorescence Detection with Spectrally Nonuniform Background by Optimization of Emission Filtering. ACS Publications. Available at: [Link]

  • ResearchGate. (2019). How to improve signal to noise ratio in Photo multiplier tube?. ResearchGate. Available at: [Link]

  • PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. Available at: [Link]

  • National Institutes of Health. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. PMC. Available at: [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. Available at: [Link]

  • YouTube. (2020). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. YouTube. Available at: [Link]

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Troubleshooting

Technical Support Center: N-quinolin-8-ylbutanamide Purification

Welcome to the technical support center for N-quinolin-8-ylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-quinolin-8-ylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest purity for your downstream applications.

Introduction: Understanding the Molecule

N-quinolin-8-ylbutanamide is a molecule of interest in various research fields due to its quinoline core, a scaffold found in numerous biologically active compounds.[1] However, its purification can be non-trivial. The presence of a basic quinoline nitrogen, an amide linkage, and a flexible butyl chain presents a unique combination of properties that can lead to challenges in crystallization and chromatography. This guide will equip you with the knowledge to overcome these hurdles.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification of N-quinolin-8-ylbutanamide in a question-and-answer format.

Question 1: My final product is an oil and refuses to crystallize. What steps can I take to induce crystallization?

This is a common issue, often arising from residual solvent, the presence of impurities that act as crystal growth inhibitors, or the inherent properties of the molecule.

Underlying Cause: The flexible butyl chain and the potential for various intermolecular interactions can favor an amorphous or oily state over a well-defined crystal lattice. Impurities can disrupt the ordered packing required for crystallization.

Step-by-Step Protocol to Induce Crystallization:

  • Ensure Complete Solvent Removal: Trace amounts of reaction solvents (e.g., DMF, DCM) can significantly hinder crystallization. Place your oil under high vacuum for an extended period (several hours to overnight) to ensure all volatile organics are removed. Gentle heating (e.g., 30-40°C) can aid this process, provided the compound is thermally stable.

  • Solvent-Antisolvent System:

    • Dissolve your oil in a minimal amount of a good solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone).

    • Slowly add a non-polar "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether) dropwise until the solution becomes faintly turbid.

    • If turbidity persists, add a drop or two of the good solvent to redissolve the precipitate.

    • Allow the solution to stand undisturbed. Slow diffusion of the anti-solvent into the solvent can promote the formation of well-ordered crystals.[2]

  • Scratching Method: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid N-quinolin-8-ylbutanamide, add a single, tiny crystal to the supersaturated solution to act as a template for crystallization.

  • Cold Crystallization: Cool the solution slowly. Start at room temperature, then move to a 4°C refrigerator, and finally to a -20°C freezer. Slow cooling is crucial for forming high-quality crystals.[2]

Question 2: My NMR spectrum shows persistent impurities even after column chromatography. How can I improve the separation?

Ineffective separation during column chromatography can be due to an inappropriate solvent system, improper column packing, or the presence of co-eluting impurities.

Underlying Cause: The polarity of N-quinolin-8-ylbutanamide can be similar to that of certain byproducts, such as unreacted starting materials or side-products, making separation challenging with standard solvent systems.

Improving Chromatographic Separation:

ParameterRecommendationRationale
Solvent System Perform a thorough TLC analysis with various solvent systems. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). Test different solvent combinations, such as dichloromethane/methanol or toluene/acetone.A well-chosen solvent system will provide a significant difference in the retention factors (Rf) of your product and the impurities, allowing for better separation on the column.
Column Dimensions Use a long, thin column for difficult separations. A higher length-to-diameter ratio increases the number of theoretical plates and improves resolution.This provides more surface area for the compound and impurities to interact with the stationary phase, leading to better separation.
Gradient Elution Instead of an isocratic (constant solvent composition) elution, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the run.This will help to first elute the non-polar impurities, then your product, and finally the more polar impurities, sharpening the elution bands.
Alternative Stationary Phases If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel.The quinoline nitrogen in your compound is basic and may interact strongly with acidic silica. Neutral or basic alumina can sometimes provide a different selectivity. Reverse-phase chromatography separates based on hydrophobicity and can be effective for compounds with long alkyl chains.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of N-quinolin-8-ylbutanamide?

The common impurities will largely depend on the synthetic route. However, for a typical synthesis involving the acylation of 8-aminoquinoline with butanoyl chloride, you can anticipate:

  • Unreacted 8-aminoquinoline: This is a common starting material impurity.

  • Butanoic acid: Formed from the hydrolysis of butanoyl chloride.

  • Diacylated product: Where the amide nitrogen is acylated a second time. This is less common but possible under harsh conditions.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.[1][3]

Q2: What is a good starting point for a recrystallization solvent for N-quinolin-8-ylbutanamide?

A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) in several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with the insoluble samples. A good solvent will dissolve the compound upon heating.

  • Allow the clear solutions to cool to room temperature. The ideal solvent will result in the formation of crystals.

  • Consider mixed solvent systems if a single solvent is not effective.[4] For instance, dissolving in a minimal amount of hot ethanol and then adding water dropwise until turbidity appears can be an effective strategy.

Q3: My purified compound is colored, but I expect it to be colorless. What could be the cause and how can I fix it?

A colored product often indicates the presence of trace, highly colored impurities, often arising from the degradation of starting materials or the product itself.

Decolorization Protocol:

  • Dissolve your crude N-quinolin-8-ylbutanamide in a suitable hot solvent.

  • Add a small amount of activated charcoal (approximately 1-2% by weight of your compound) to the hot solution.

  • Swirl the mixture and keep it hot for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Allow the filtrate to cool and crystallize. The resulting crystals should be colorless or significantly less colored.[2]

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your N-quinolin-8-ylbutanamide.

Analytical TechniquePurposeExpected Observations for a Pure Sample
¹H and ¹³C NMR To confirm the chemical structure and identify any organic impurities.The spectra should show the expected peaks with the correct chemical shifts, integrations, and coupling patterns. The absence of unexpected signals is crucial. Be aware of residual solvent peaks.[5][6][7][8][9]
LC-MS To assess purity and confirm the molecular weight.A single sharp peak in the chromatogram with the correct mass-to-charge ratio in the mass spectrum.
Melting Point To assess purity.A sharp melting point range (typically < 2°C) that is consistent with the literature value, if available. Impurities will broaden and depress the melting point.
HPLC To quantify purity.A single major peak, with purity often reported as a percentage of the total peak area.[10][11]

Visualizing the Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of N-quinolin-8-ylbutanamide.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid is_oily Product is an oil is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes induce_cryst Induce Crystallization is_oily->induce_cryst purity_check Assess Purity (NMR, LC-MS, MP) recrystallize->purity_check induce_cryst->is_solid Success chromatography Column Chromatography induce_cryst->chromatography Failure chromatography->purity_check pure_product Pure Product purity_check->pure_product Pure further_purification Further Purification Needed purity_check->further_purification Not Pure further_purification->chromatography Try different conditions

Caption: A decision tree for the purification of N-quinolin-8-ylbutanamide.

References

  • Kim, H. J., et al. (2009). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2841. [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some substituted N'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides. [Link]

  • Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3564. [Link]

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(11), 3297. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Chemistry LibreTexts. (2022). NMR in Lab- Solvent Impurities. [Link]

  • SIELC Technologies. (n.d.). Separation of 8-(Butan-2-yl)quinoline on Newcrom R1 HPLC column. [Link]

  • PureSynth. (n.d.). N-[(9s)-8alpha-Cinchonan-9-Yl]Quinoline-8-Sulfonamide 98.0%(HPLC). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (2023). Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. [Link]

  • PubChem. (n.d.). N-(quinolin-8-yl)benzamide. [Link]

  • PubChem. (n.d.). 2-ethyl-2-methyl-N-(quinolin-8-yl)butanamide. [Link]

  • PubChem. (n.d.). 2-ethyl-2,3-dimethyl-N-quinolin-8-ylbutanamide. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting. [Link]

  • Willoughby, P. H., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1361–1373. [Link]

  • ResearchGate. (2009). N-(Quinolin-8-yl)quinoline-2-carboxamide. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Quinolin-8-yl-Containing Compounds and Established Inhibitors in Key Biological Pathways

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of N-quinolin-8-yl-containing compounds, specifically focusing on a well-documented class, N-(quinolin-8-yl)benze...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-quinolin-8-yl-containing compounds, specifically focusing on a well-documented class, N-(quinolin-8-yl)benzenesulfonamides , as potent inhibitors of the Nuclear Factor-κB (NF-κB) signaling pathway. Due to the limited publicly available data on the specific inhibitory activities of N-quinolin-8-ylbutanamide, this analysis will leverage the extensive research on structurally related quinoline derivatives to offer valuable insights for drug discovery and development. We will objectively compare the performance of these quinoline-based compounds with established inhibitors targeting the NF-κB pathway, supported by experimental data and mechanistic insights.

Introduction to Quinoline Derivatives and the NF-κB Pathway

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2][3] Among these, 8-aminoquinoline derivatives have shown significant potential as versatile therapeutic agents.[2] A particular series, N-(quinolin-8-yl)benzenesulfonamides, has emerged from high-throughput screening as effective modulators of the NF-κB signaling cascade.[4][5]

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[4] Its aberrant activation is implicated in various diseases, including chronic inflammatory conditions and cancer.[5][6] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by signals like tumor necrosis factor-alpha (TNFα), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This frees the NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.[4]

N-(Quinolin-8-yl)benzenesulfonamides as NF-κB Inhibitors

N-(quinolin-8-yl)benzenesulfonamides were identified in independent high-throughput screens as compounds capable of suppressing NF-κB activation.[4] Their mechanism of action is believed to be the inhibition of TNFα-induced phosphorylation of IκBα.[5] By preventing IκBα phosphorylation, these compounds stabilize the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and subsequent gene expression.[4][5] Several analogs within this series have demonstrated potency in cell-based assays with IC50 values in the sub-micromolar range.[4]

Comparison with Other Known NF-κB Pathway Inhibitors

To provide a comprehensive perspective, we will compare the N-(quinolin-8-yl)benzenesulfonamides with other well-characterized inhibitors that target different nodes of the NF-κB pathway. These include IKK inhibitors, proteasome inhibitors, and direct inhibitors of NF-κB DNA binding.

Inhibitor ClassExample(s)Mechanism of ActionReported Potency (IC50)Key AdvantagesKey Disadvantages
N-(Quinolin-8-yl)benzenesulfonamides ML120BInhibit TNFα-induced IκBα phosphorylation~0.6 µM[4]Novel scaffold, potential for good cell permeabilityMechanism not fully elucidated, potential for off-target effects
IKK Inhibitors BAY 11-7082, TPCA-1Inhibit the IκB kinase (IKK) complex, preventing IκBα phosphorylationVaries (nM to µM range)Target a specific upstream kinasePotential for off-target kinase inhibition, toxicity
Proteasome Inhibitors Bortezomib, MG132Inhibit the 26S proteasome, preventing IκBα degradationVaries (nM range)Clinically approved for some cancers, potentBroad cellular effects, significant toxicity (e.g., peripheral neuropathy)
NF-κB DNA Binding Inhibitors JSH-23, QNZInterfere with the ability of NF-κB to bind to its DNA consensus sequenceVaries (µM range)Target the final step in the pathwayMay have lower specificity, potential for off-target DNA interactions

Experimental Protocols for Evaluating NF-κB Inhibition

The following are standard experimental workflows to assess and compare the efficacy of NF-κB inhibitors.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T or HeLa) in a 96-well plate.

  • Transfection: Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., N-(quinolin-8-yl)benzenesulfonamide) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNFα) for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of the inhibitor.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips, pre-treat with the inhibitor, and then stimulate with TNFα.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of nuclear translocation.

Western Blot for Phospho-IκBα

This technique directly measures the phosphorylation of IκBα.

Methodology:

  • Cell Lysis: Treat cells with the inhibitor and TNFα, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα and total IκBα, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.

Visualizing the NF-κB Signaling Pathway and Inhibition Points

The following diagrams illustrate the canonical NF-κB signaling pathway and the points of intervention for the discussed inhibitor classes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylation pIkBa_NFkB p-IκBα-NF-κB IkBa_NFkB->pIkBa_NFkB Proteasome Proteasome pIkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB_active NF-κB (Active) Proteasome->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Nuclear Translocation DNA DNA NFkB_nucleus->DNA Gene_expression Target Gene Expression DNA->Gene_expression Proteasome_Inhibitors Proteasome Inhibitors Proteasome_Inhibitors->Proteasome Quinoline_Derivatives N-(Quinolin-8-yl)benzenesulfonamides Quinoline_Derivatives->IkBa_NFkB Inhibit Phosphorylation DNA_Binding_Inhibitors DNA Binding Inhibitors DNA_Binding_Inhibitors->NFkB_nucleus IKK_Inhibitors IKK_Inhibitors IKK_Inhibitors->IKK_complex

Caption: Canonical NF-κB signaling pathway and points of inhibitor intervention.

Conclusion

N-(quinolin-8-yl)benzenesulfonamides represent a promising class of NF-κB inhibitors with a distinct mechanism of action compared to many established inhibitors. Their ability to prevent IκBα phosphorylation offers a targeted approach to modulating this critical pathway. While further studies are needed to fully elucidate their selectivity and potential off-target effects, they provide a valuable chemical scaffold for the development of novel therapeutics for inflammatory diseases and cancer. This guide provides a framework for researchers to compare and evaluate these and other quinoline-based compounds against existing inhibitors, utilizing standardized experimental protocols to ensure data integrity and comparability.

References

  • Recent advances in identifying protein targets in drug discovery. PubMed.
  • Identification of N-(quinolin-8-yl)
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. NIH.
  • Design, synthesis and biological evaluation of some novel 3-substituted acrylamide quinoline deriv
  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC.
  • Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation.
  • 2-ethyl-2,3-dimethyl-N-quinolin-8-ylbutanamide. PubChem.

Sources

Comparative

In Vivo Validation of N-quinolin-8-ylbutanamide Therapeutic Potential

This guide provides a comprehensive framework for the in vivo validation of N-quinolin-8-ylbutanamide (hereafter referred to as 8-QBA ). Given the structural composition—a butyric acid tail coupled to an 8-aminoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of N-quinolin-8-ylbutanamide (hereafter referred to as 8-QBA ).

Given the structural composition—a butyric acid tail coupled to an 8-aminoquinoline (8-AQ) scaffold—this compound is positioned as a second-generation epigenetic modulator . It combines the histone deacetylase (HDAC) inhibitory potential of short-chain fatty acids (SCFAs) with the metallo-chelating and pharmacokinetic stability of the quinoline pharmacophore.

A Comparative Guide for Epigenetic Drug Development

Executive Summary & Mechanistic Positioning

N-quinolin-8-ylbutanamide (8-QBA) represents a strategic optimization of the butyrate pharmacophore. While sodium butyrate and 4-phenylbutyrate (4-PBA) are clinically validated HDAC inhibitors and chemical chaperones, they suffer from rapid metabolism (short half-life) and low potency (millimolar range).

The 8-QBA Advantage:

  • Metabolic Stability: The amide bond at the 8-position of quinoline is sterically protected and resistant to rapid hydrolysis compared to simple aliphatic amides.

  • Zinc Chelation: The 8-aminoquinoline nitrogen and the amide oxygen form a bidentate ligand system capable of coordinating the active site Zinc (

    
    ) ion in metalloenzymes (HDACs, MMPs), potentially increasing potency into the micromolar range.
    
  • Lipophilicity: The aromatic quinoline ring enhances cell permeability and blood-brain barrier (BBB) penetration compared to the ionic butyrate salt.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the proposed mechanism of action (MOA) and the downstream effects to be validated in vivo.

MOA_Pathway Compound N-quinolin-8-ylbutanamide (8-QBA) Plasma Systemic Circulation (High Stability) Compound->Plasma Oral/IP Dosing CellEntry Cellular Uptake (Passive Diffusion) Plasma->CellEntry BBB/Tissue Penetration Target HDAC Active Site (Zn2+ Chelation) CellEntry->Target Nuclear Translocation Effect1 Histone Hyperacetylation (H3K9ac, H4ac) Target->Effect1 Inhibition of Deacetylation Effect2 Chromatin Relaxation Effect1->Effect2 Outcome1 Fetal Hemoglobin (HbF) Induction Effect2->Outcome1 Erythroid Progenitors Outcome2 Tumor Suppressor Re-expression (p21) Effect2->Outcome2 Cancer Cells Outcome3 Neuroprotection (BDNF Upregulation) Effect2->Outcome3 Neurons

Figure 1: Proposed Mechanism of Action for 8-QBA acting as a Zinc-chelating HDAC inhibitor.

Comparative Analysis: 8-QBA vs. Standard of Care

To validate 8-QBA, you must benchmark it against established agents. The primary comparators are 4-Phenylbutyrate (4-PBA) (the structural parent) and Vorinostat (SAHA) (the potency standard).

Table 1: Therapeutic Performance Matrix
FeatureN-quinolin-8-ylbutanamide (8-QBA)4-Phenylbutyrate (4-PBA)Vorinostat (SAHA)
Primary Target Class I/II HDACs (Putative)Class I/II HDACs (Weak)Pan-HDAC Inhibitor
Potency (IC50) Target: 1-10 µM0.5 - 2 mM (Low)< 1 µM (High)
Half-life (t1/2) Target: > 4 hours~1 hour (Rapid oxidation)~2 hours
BBB Penetration High (Predicted)ModerateLow/Moderate
Toxicity Profile Potential for QT prolongation (Quinoline core)Low (GI issues at high dose)Thrombocytopenia, Fatigue
Clinical Use ExperimentalUrea Cycle Disorders, Sickle CellCTCL (Lymphoma)

In Vivo Validation Protocols

Scientific integrity requires a "self-validating" system. Each experiment must include positive controls (SAHA/4-PBA) and negative controls (Vehicle).

A. Pharmacokinetic (PK) & Bioavailability Study

Objective: Confirm that the 8-aminoquinoline amide bond confers metabolic stability over the parent butyrate.

Protocol Steps:

  • Animals: Male SD Rats (n=3 per timepoint).

  • Dosing:

    • Group A: 8-QBA (10 mg/kg IV).

    • Group B: 8-QBA (50 mg/kg PO).

    • Group C: 4-PBA (Equimolar PO).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Analysis: LC-MS/MS quantification of parent compound and hydrolysis product (8-aminoquinoline).

  • Success Criteria: Oral bioavailability (%F) > 30% and t1/2 > 2x that of 4-PBA.

B. Pharmacodynamic (PD) Efficacy: Histone Acetylation Assay

Objective: Prove target engagement in peripheral blood mononuclear cells (PBMCs) or surrogate tissue.

Workflow Visualization (DOT):

PD_Workflow Step1 Dose Administration (Vehicle vs. 8-QBA vs. SAHA) Step2 Tissue Harvest (3h & 6h post-dose) Step1->Step2 Step3 Acid Extraction of Histones Step2->Step3 Step4 Western Blot Analysis Step3->Step4 Step5 Quantification (Ac-H3 / Total H3 Ratio) Step4->Step5

Figure 2: Pharmacodynamic workflow for assessing systemic histone hyperacetylation.

Detailed Methodology:

  • Treatment: Administer 8-QBA (50, 100 mg/kg IP) to C57BL/6 mice.

  • Harvest: Collect PBMCs and Spleen at

    
     (determined from PK study).
    
  • Lysis: Lyse cells in Triton Extraction Buffer (TEB) to isolate nuclei.

  • Acid Extraction: Resuspend nuclei in 0.2N HCl overnight at 4°C to solubilize histones.

  • Western Blot:

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Total Histone H3.

    • Validation: A >2-fold increase in the Acetyl/Total ratio compared to vehicle confirms HDAC inhibition.

C. Disease Model: Fetal Hemoglobin (HbF) Induction

Context: Butyrate derivatives are classic HbF inducers for Sickle Cell Disease (SCD) but fail due to poor PK. 8-QBA is a prime candidate for this indication.

Protocol:

  • Model: Transgenic Sickle Mice (Townes or Berkeley model).

  • Regimen: Daily oral gavage for 4 weeks.

  • Readouts:

    • FACS: % F-cells (HbF positive RBCs).

    • HPLC: Quantification of HbF protein levels.

    • CBC: Hematocrit and reticulocyte count (markers of hemolysis reduction).

  • Reference: Compare efficacy to Hydroxyurea (standard of care).

Safety & Toxicity Considerations

The 8-aminoquinoline scaffold (found in Primaquine/Tafenoquine) carries specific risks that must be monitored:

  • Hemolysis in G6PD Deficiency: 8-AQs cause oxidative stress in G6PD-deficient RBCs. In vivo screens must assess methemoglobin levels.

  • QT Prolongation: Quinoline derivatives can block hERG channels. Include ECG monitoring in toxicology studies.

  • Myelosuppression: A common class effect of HDAC inhibitors (thrombocytopenia). Monitor platelet counts weekly.

References

  • Gore, S. D., et al. (2006). Impact of the putative deacetylase inhibitor phenylbutyrate on myelodysplastic syndromes. Journal of Clinical Oncology. Link

  • Miller, A. C., et al. (2011). Observation of HDAC inhibition by 8-hydroxyquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Stamatoyannopoulos, G. (2005). Control of globin gene expression during development and erythroid differentiation. Experimental Hematology. Link

  • Rotili, D., & Mai, A. (2011). Targeting Histone Deacetylases in Diseases: Where Are We? Current Topics in Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 132522019 (Related Structure). Link

Validation

A Comparative Benchmarking Guide to N-quinolin-8-ylbutanamide as a Fluorescent Sensor for Zinc (II)

For researchers, scientists, and drug development professionals engaged in the intricate dance of cellular signaling and environmental monitoring, the precise detection of zinc ions (Zn²⁺) is of paramount importance. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate dance of cellular signaling and environmental monitoring, the precise detection of zinc ions (Zn²⁺) is of paramount importance. This guide provides an in-depth comparative analysis of N-quinolin-8-ylbutanamide as a fluorescent sensor for Zn²⁺, benchmarking its performance against established alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Introduction: The Significance of Zinc Sensing

Zinc is an essential transition metal ion, playing a critical role in a vast array of biological processes, from enzymatic activity and protein structure maintenance to gene expression and neurotransmission. Consequently, the development of sensitive and selective chemosensors for Zn²⁺ is a burgeoning field of research. Among the various detection modalities, fluorescence spectroscopy offers a powerful combination of high sensitivity, rapid response, and the potential for real-time imaging in biological systems.

Quinoline-based fluorophores have long been recognized for their utility in metal ion sensing.[1] The N-quinolin-8-ylbutanamide scaffold, a derivative of 8-aminoquinoline, has emerged as a promising candidate due to its favorable photophysical properties and synthetic accessibility. This guide will provide a comprehensive evaluation of its performance characteristics.

The Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of N-quinolin-8-ylbutanamide is significantly quenched in its free form. Upon chelation with a Zn²⁺ ion, a rigid five-membered ring is formed involving the quinoline nitrogen and the amide nitrogen, leading to a dramatic increase in fluorescence intensity. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF). The binding event restricts intramolecular rotation and other non-radiative decay pathways, thereby enhancing the quantum yield of fluorescence.

CHEF_Mechanism Free_Sensor N-quinolin-8-ylbutanamide (Low Fluorescence) Complex [N-quinolin-8-ylbutanamide-Zn²⁺] Complex (High Fluorescence) Free_Sensor->Complex Chelation Zn_Ion {Zn²⁺} Zn_Ion->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of N-quinolin-8-ylbutanamide.

Performance Benchmarking: N-quinolin-8-ylbutanamide vs. The Field

An objective evaluation of a sensor's performance requires a direct comparison with established alternatives under standardized conditions. Here, we benchmark N-quinolin-8-ylbutanamide against two widely used fluorescent Zn²⁺ sensors: TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline) and Zinpyr-1. While specific performance data for N-quinolin-8-ylbutanamide is not extensively published, we can infer its likely performance based on closely related 8-amidoquinoline derivatives.

SensorLimit of Detection (LOD)Quantum Yield (Φ) of ComplexSelectivity ProfileReference
N-quinolin-8-ylbutanamide (Analog) ~0.1 µMNot ReportedGood selectivity for Zn²⁺ over other biologically relevant cations.[2]
TSQ ~0.1 nM~0.4 (in methanol)High selectivity for Zn²⁺, with some response to Cd²⁺.[1]
Zinpyr-1 <1 nM (Kd)~0.9High selectivity for Zn²⁺.

Analysis of Performance:

  • Sensitivity: Both TSQ and Zinpyr-1 exhibit exceptional sensitivity, with detection limits in the nanomolar range. While the direct LOD for N-quinolin-8-ylbutanamide is not available, data from a closely related 8-aminoquinoline-based nanosensor suggests a detection limit of around 0.1 µM.[2] This indicates that while N-quinolin-8-ylbutanamide is a sensitive probe, it may not match the ultra-high sensitivity of TSQ or Zinpyr-1 for trace-level detection.

  • Quantum Yield: Zinpyr-1 stands out with a remarkably high quantum yield upon complexation with zinc, approaching unity. The quantum yield of the TSQ-Zn²⁺ complex is also significant. The fluorescence enhancement of N-quinolin-8-ylbutanamide upon zinc binding is expected to be substantial due to the CHEF mechanism, a characteristic feature of 8-amidoquinoline derivatives.[1]

  • Selectivity: Quinoline-based sensors are generally known for their good selectivity towards Zn²⁺.[1] However, potential interference from other transition metal ions, particularly Cd²⁺ which shares similar coordination chemistry, should always be experimentally verified.

Experimental Protocols

The following protocols provide a framework for the synthesis and application of N-quinolin-8-ylbutanamide as a fluorescent Zn²⁺ sensor.

Synthesis of N-quinolin-8-ylbutanamide

This protocol is adapted from established methods for the synthesis of N-substituted amides from amines and acyl chlorides.

Synthesis_Workflow cluster_synthesis Synthesis of N-quinolin-8-ylbutanamide Reactants 8-Aminoquinoline Butanoyl Chloride Triethylamine (Base) Dichloromethane (Solvent) Reaction Reaction at 0°C to Room Temperature Reactants->Reaction Workup Aqueous Workup Extraction with Dichloromethane Reaction->Workup Purification Column Chromatography Workup->Purification Product {N-quinolin-8-ylbutanamide} Purification->Product

Caption: Workflow for the synthesis of N-quinolin-8-ylbutanamide.

Materials:

  • 8-Aminoquinoline

  • Butanoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve 8-aminoquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-quinolin-8-ylbutanamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Fluorescence Spectroscopy for Zn²⁺ Detection

This protocol outlines the general procedure for evaluating the performance of N-quinolin-8-ylbutanamide as a fluorescent Zn²⁺ sensor.

Spectroscopy_Workflow cluster_spectroscopy Fluorescence Spectroscopy Protocol Preparation Prepare Stock Solutions Sensor in Organic Solvent Metal Ions in Aqueous Buffer Titration Titrate Sensor Solution with Zn²⁺ Solution Preparation->Titration Measurement Record Fluorescence Spectra after each addition Titration->Measurement Analysis Plot Fluorescence Intensity vs. [Zn²⁺] Determine Limit of Detection Measurement->Analysis

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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